Product packaging for 1,2-ETHANEDIOL, (P-METHOXYPHENYL)-(Cat. No.:CAS No. 13603-63-9)

1,2-ETHANEDIOL, (P-METHOXYPHENYL)-

Cat. No.: B080471
CAS No.: 13603-63-9
M. Wt: 168.19 g/mol
InChI Key: CRTWVYYKVHLMDK-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1,2-ethanediol is a natural product found in Gloeophyllum odoratum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3 B080471 1,2-ETHANEDIOL, (P-METHOXYPHENYL)- CAS No. 13603-63-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13603-63-9

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

1-(4-methoxyphenyl)ethane-1,2-diol

InChI

InChI=1S/C9H12O3/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9-11H,6H2,1H3

InChI Key

CRTWVYYKVHLMDK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(CO)O

Canonical SMILES

COC1=CC=C(C=C1)C(CO)O

Synonyms

1,2-ETHANEDIOL, (P-METHOXYPHENYL)-

Origin of Product

United States

Foundational & Exploratory

What are the physical and chemical properties of 1-(4-methoxyphenyl)ethane-1,2-diol?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-methoxyphenyl)ethane-1,2-diol, a molecule of interest in various scientific domains. This document includes key identifiers, tabulated physical and chemical data, detailed experimental protocols for its synthesis and characterization, and insights into its reactivity and stability.

Compound Identification

  • IUPAC Name: 1-(4-methoxyphenyl)ethane-1,2-diol[1]

  • CAS Number: 13603-63-9[1]

  • Synonyms: 4-Methoxyphenylethylene glycol, (p-Methoxyphenyl)-1,2-ethanediol[1]

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₁₂O₃PubChem[1]
Molecular Weight 168.19 g/mol PubChem[1]
Physical State SolidSigma-Aldrich[2]
Melting Point Not available
Boiling Point Not available
XLogP3-AA 0.4PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 168.078644241 DaPubChem[1]
Monoisotopic Mass 168.078644241 DaPubChem[1]
Topological Polar Surface Area 49.7 ŲPubChem[1]

Experimental Protocols

Synthesis

A common and effective method for the synthesis of 1-(4-methoxyphenyl)ethane-1,2-diol involves a two-step process starting from the readily available 4'-methoxyacetophenone.[3][4]

Step 1: Reduction of 4'-Methoxyacetophenone to 1-(4-methoxyphenyl)ethanol

This step involves the reduction of the ketone functionality to a secondary alcohol.

  • Materials: 4'-Methoxyacetophenone, reducing agent (e.g., sodium borohydride), alcoholic solvent (e.g., methanol, ethanol).[4]

  • Procedure:

    • Dissolve 4'-methoxyacetophenone in the chosen alcoholic solvent in a round-bottom flask equipped with a magnetic stirrer.[4]

    • Cool the solution in an ice bath.

    • Slowly add the reducing agent portion-wise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC is recommended).

    • Quench the reaction by the slow addition of water or a dilute acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(4-methoxyphenyl)ethanol.

    • Purify the product by flash chromatography or distillation.

Step 2: Dihydroxylation of 1-(4-methoxyphenyl)ethanol to 1-(4-methoxyphenyl)ethane-1,2-diol

This step introduces the second hydroxyl group to form the diol. A common method for this transformation is the Upjohn dihydroxylation.[5]

  • Materials: 1-(4-methoxyphenyl)ethanol, osmium tetroxide (OsO₄) as a catalyst, a co-oxidant such as N-methylmorpholine N-oxide (NMO), and a suitable solvent system (e.g., acetone/water).[5]

  • Procedure:

    • Dissolve 1-(4-methoxyphenyl)ethanol and NMO in the acetone/water solvent system in a round-bottom flask.[5]

    • Add a catalytic amount of osmium tetroxide.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC).

    • Quench the reaction with a reducing agent (e.g., sodium sulfite or sodium bisulfite).

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry it, and concentrate it to yield the crude diol.

    • Purify the 1-(4-methoxyphenyl)ethane-1,2-diol by recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Dihydroxylation 4_Methoxyacetophenone 4_Methoxyacetophenone Reduction Reduction 4_Methoxyacetophenone->Reduction NaBH4, MeOH 1_4_Methoxyphenylethanol 1_4_Methoxyphenylethanol Reduction->1_4_Methoxyphenylethanol Dihydroxylation Dihydroxylation 1_4_Methoxyphenylethanol->Dihydroxylation OsO4 (cat.), NMO 1_4_Methoxyphenyl_ethane_1_2_diol 1_4_Methoxyphenyl_ethane_1_2_diol Dihydroxylation->1_4_Methoxyphenyl_ethane_1_2_diol Characterization_Workflow Purified_Product Purified 1-(4-methoxyphenyl)ethane-1,2-diol NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR IR IR Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

References

Spectroscopic Profile of 4-Methoxyphenylethylene Glycol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-methoxyphenylethylene glycol, also known as 1-(4-methoxyphenyl)ethane-1,2-diol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed spectral data, experimental methodologies, and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for 4-methoxyphenylethylene glycol.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.24d8.62H, Aromatic (H-2, H-6)
6.86d8.72H, Aromatic (H-3, H-5)
5.10d4.21H, Hydroxyl (C1-OH)
4.65t5.81H, Hydroxyl (C2-OH)
4.47dd10.5, 5.71H, Methine (H-1)
3.72s-3H, Methoxy (O-CH₃)
3.40 (approx.)m-2H, Methylene (H-2')

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
158.23C-4 (Aromatic)
135.45C-1 (Aromatic)
127.38C-2, C-6 (Aromatic)
113.26C-3, C-5 (Aromatic)
73.39C-1' (Methine)
67.56C-2' (Methylene)
55.01O-CH₃ (Methoxy)

Solvent: DMSO-d₆, Frequency: 101 MHz

Table 3: Mass Spectrometry (GC-MS) Data
m/zRelative IntensityProposed Fragment
137100[M - CH₂OH]⁺
13885Isotopic peak of 137
10950[M - CH₂OH - CO]⁺
7740[C₆H₅]⁺

Ionization: Electron Ionization (EI)[1]

Table 4: Infrared (IR) Spectroscopy - Expected Absorptions
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3500-3200Strong, BroadO-H StretchHydroxyl (Alcohol)
3100-3000MediumC-H StretchAromatic
2950-2850MediumC-H StretchAliphatic (CH₂, CH₃)
1610, 1510StrongC=C StretchAromatic Ring
1250StrongC-O StretchAryl Ether
1100-1000StrongC-O StretchAlcohol

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of 4-methoxyphenylethylene glycol is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: -2 to 10 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-32.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096.

  • Temperature: 298 K.

Data Processing: The resulting Free Induction Decay (FID) is processed with an exponential window function and Fourier transformed. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of 4-methoxyphenylethylene glycol is prepared in a volatile organic solvent such as dichloromethane or methanol.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Gas Chromatography Parameters:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Apodization: Happ-Genzel.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. A background spectrum of the clean ATR crystal is subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like 4-methoxyphenylethylene glycol.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Synthesis Synthesis & Purification SamplePrep Sample Preparation for Analysis Synthesis->SamplePrep NMR NMR (1H, 13C) SamplePrep->NMR IR IR SamplePrep->IR MS MS SamplePrep->MS NMR_Data NMR Spectral Interpretation NMR->NMR_Data IR_Data IR Spectral Interpretation IR->IR_Data MS_Data MS Fragmentation Analysis MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of 4-methoxyphenylethylene glycol.

References

CAS number and molecular formula for 1-(4-methoxyphenyl)-1,2-ethanediol.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of 1-(4-methoxyphenyl)-1,2-ethanediol, a vicinal diol of interest in synthetic organic chemistry. Due to the limited availability of direct experimental research on this specific molecule in publicly accessible literature, this document combines established chemical principles with available data on analogous compounds to present a thorough technical profile. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

1-(4-methoxyphenyl)-1,2-ethanediol, also known as 4-methoxyphenylethylene glycol, is an organic compound characterized by an ethanediol group attached to a 4-methoxyphenyl substituent.

PropertyValueSource
CAS Number 13603-63-9[1]
Molecular Formula C₉H₁₂O₃[1]
Molecular Weight 168.19 g/mol [1]
IUPAC Name 1-(4-methoxyphenyl)ethane-1,2-diol[1]
Monoisotopic Mass 168.078644241 Da[1]
XLogP3-AA (Computed) 0.4[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[1]

Experimental Protocols: Synthesis

A prevalent and highly effective method for the synthesis of vicinal diols from alkenes is the Sharpless Asymmetric Dihydroxylation. This reaction allows for the stereoselective formation of diols, which is crucial in the synthesis of chiral molecules for pharmaceutical applications. The logical precursor for 1-(4-methoxyphenyl)-1,2-ethanediol is 4-methoxystyrene.

Proposed Synthesis: Sharpless Asymmetric Dihydroxylation of 4-Methoxystyrene

This protocol is a representative procedure based on the well-established Sharpless Asymmetric Dihydroxylation methodology.[2][3][4]

Objective: To synthesize enantiomerically enriched 1-(4-methoxyphenyl)-1,2-ethanediol from 4-methoxystyrene.

Materials:

  • 4-methoxystyrene

  • AD-mix-β (or AD-mix-α for the other enantiomer)[3]

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with a 1:1 mixture of tert-butanol and water (50 mL each).

  • AD-mix-β (14 g, for a 10 mmol scale reaction) is added to the solvent mixture and stirred until the two phases are clear. The mixture is then cooled to 0°C in an ice bath.

  • Methanesulfonamide (0.95 g, 10 mmol) is added to the cooled mixture and stirred until it dissolves.[5]

  • 4-methoxystyrene (1.34 g, 10 mmol) is added to the reaction mixture at 0°C.

  • The reaction is stirred vigorously at 0°C and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion (typically 6-24 hours), the reaction is quenched by the addition of solid sodium sulfite (15 g).[2]

  • The mixture is warmed to room temperature and stirred for 1 hour.

  • Ethyl acetate (100 mL) is added to the flask, and the contents are transferred to a separatory funnel.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 50 mL).

  • The combined organic layers are washed with 2M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude diol is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Synthesis Workflow Diagram

G cluster_workflow Synthesis Workflow: Sharpless Asymmetric Dihydroxylation start Start: 4-Methoxystyrene reaction Reaction with AD-mix-β (OsO₄ catalyst, K₃Fe(CN)₆, K₂CO₃, (DHQD)₂PHAL) in t-BuOH/H₂O at 0°C start->reaction quench Quench with Na₂SO₃ reaction->quench extraction Workup: Ethyl Acetate Extraction quench->extraction purification Purification: Silica Gel Chromatography extraction->purification product Product: (R)-1-(4-methoxyphenyl)-1,2-ethanediol purification->product

Caption: Synthesis workflow for 1-(4-methoxyphenyl)-1,2-ethanediol.

Analytical Data

While a complete set of experimentally verified analytical data for 1-(4-methoxyphenyl)-1,2-ethanediol is not widely published, data from public databases and predictions based on analogous structures can provide valuable insights.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for 1-(4-methoxyphenyl)-1,2-ethanediol.

  • Top Peak (m/z): 137

  • Second Highest Peak (m/z): 138

  • Third Highest Peak (m/z): 77

The base peak at m/z 137 likely corresponds to the benzylic cation formed by the loss of the CH₂OH group and a subsequent rearrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Based on the structure and data from similar compounds, the following are the predicted signals for ¹H and ¹³C NMR spectra.

¹H NMR (in CDCl₃, 400 MHz):

  • δ 7.20-7.30 (d, 2H): Aromatic protons ortho to the diol-substituted carbon.

  • δ 6.80-6.90 (d, 2H): Aromatic protons meta to the diol-substituted carbon.

  • δ 4.70-4.80 (dd, 1H): Methine proton (CH-OH).

  • δ 3.80 (s, 3H): Methoxy group protons (-OCH₃).

  • δ 3.60-3.75 (m, 2H): Methylene protons (CH₂-OH).

  • δ 2.50-3.50 (br s, 2H): Hydroxyl protons (-OH).

¹³C NMR (in CDCl₃, 100 MHz):

  • δ 159.0: Aromatic carbon attached to the methoxy group.

  • δ 131.0: Aromatic carbon ipso to the diol group.

  • δ 127.5: Aromatic carbons ortho to the diol-substituted carbon.

  • δ 114.0: Aromatic carbons meta to the diol-substituted carbon.

  • δ 75.0: Methine carbon (CH-OH).

  • δ 67.0: Methylene carbon (CH₂-OH).

  • δ 55.0: Methoxy carbon (-OCH₃).

Biological Activity and Signaling Pathways

As of the date of this document, there is no significant published research detailing the specific biological activities or signaling pathway interactions of 1-(4-methoxyphenyl)-1,2-ethanediol. While related compounds containing the 4-methoxyphenyl moiety have been investigated for various biological effects, including antitumor and anti-inflammatory activities, extrapolating these findings to the target molecule would be speculative.

Further research, including in vitro and in vivo studies, is required to elucidate any potential pharmacological effects and the underlying mechanisms of action for 1-(4-methoxyphenyl)-1,2-ethanediol.

Logical Relationships

The primary logical relationship for 1-(4-methoxyphenyl)-1,2-ethanediol in a research context is its synthetic origin from 4-methoxystyrene. This relationship is fundamental to its production and potential use as a building block in more complex molecular architectures.

G cluster_logical Synthetic Relationship start 4-Methoxystyrene (Starting Material) process Dihydroxylation start->process product 1-(4-methoxyphenyl)-1,2-ethanediol (Product) process->product

Caption: Logical relationship between precursor and product.

Conclusion

1-(4-methoxyphenyl)-1,2-ethanediol is a well-defined chemical entity with established physical properties. While specific experimental data on its synthesis and biological activity are sparse, its preparation via the Sharpless Asymmetric Dihydroxylation of 4-methoxystyrene represents a robust and predictable synthetic route. The provided analytical data, though partially predictive, offers a solid foundation for the characterization of this compound. Future research is needed to explore its potential applications in medicinal chemistry and materials science.

References

An In-Depth Technical Guide to (p-methoxyphenyl)ethanediol: Current Research and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the dedicated study of the biological activity and potential applications of (p-methoxyphenyl)ethanediol, also known as anethole glycol. While this compound is identified as a metabolite of the widely studied natural compound anethole, there is a notable absence of in-depth research into its specific pharmacological effects, mechanisms of action, and therapeutic potential.

This guide will first address the current state of knowledge regarding (p-methoxyphenyl)ethanediol, primarily in the context of its role as a metabolite. Subsequently, it will provide a detailed overview of the biological activities and potential applications of its parent compound, anethole , for which a substantial body of research exists. This information is intended to provide a valuable contextual framework for researchers, scientists, and drug development professionals interested in this chemical scaffold.

(p-methoxyphenyl)ethanediol: The Elusive Metabolite

(p-methoxyphenyl)ethanediol is recognized as a metabolic byproduct of anethole. The metabolism of anethole is a key area of investigation for understanding its safety and efficacy. The primary metabolic pathways for anethole include O-demethylation, oxidation of the C3-side chain, and subsequent conjugation reactions.[1] Side-chain oxidation, specifically epoxidation followed by hydration, is the route that leads to the formation of (p-methoxyphenyl)ethanediol (anethole glycol).

Anethole: The Biologically Active Precursor

Anethole, a major constituent of essential oils from plants like anise, fennel, and star anise, has been extensively studied for its diverse pharmacological properties.[2] It is a phenylpropanoid with a history of use in traditional medicine and is widely utilized as a flavoring agent in the food and beverage industry.[2][3]

Anti-inflammatory Activity

A significant body of research points to the potent anti-inflammatory effects of anethole. It has been shown to suppress the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), in various inflammatory models.[4]

One of the proposed mechanisms for its anti-inflammatory action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5] Anethole has been observed to block the degradation of IκB-α, a critical step in the activation of NF-κB.[5]

Antimicrobial and Antifungal Activity

Anethole exhibits broad-spectrum antimicrobial activity against a range of bacteria, yeasts, and fungi.[6] Its antibacterial properties have been described as both bacteriostatic and bactericidal. Furthermore, it has demonstrated antifungal activity, in some cases enhancing the efficacy of other phytochemicals.[6]

Antioxidant Properties

Several studies have highlighted the antioxidant capabilities of anethole and its hydroxylated derivatives.[7] This activity is crucial in combating oxidative stress, a pathological process implicated in numerous chronic diseases.

Other Pharmacological Effects

Beyond its anti-inflammatory, antimicrobial, and antioxidant activities, anethole has been reported to possess a variety of other pharmacological effects, including:

  • Gastroprotective effects [7]

  • Reduction in motor activity

  • Hypnotic, analgesic, and anticonvulsant effects

  • Estrogenic activity [8]

Metabolism of Anethole

The metabolic fate of anethole has been a subject of considerable research. The main pathways of metabolism are:

  • O-demethylation: Removal of the methyl group from the methoxy moiety.

  • Side-chain oxidation: This can occur via two main routes:

    • Epoxidation: Formation of an epoxide across the double bond of the propenyl side chain, which is then hydrated to form the diol, (p-methoxyphenyl)ethanediol.

    • Omega-oxidation: Oxidation at the terminal methyl group of the propenyl side chain.[9][10]

  • Conjugation: The resulting metabolites are often conjugated with glucuronic acid, sulfate, glycine, or glutathione to facilitate their excretion.[1][9]

The relative importance of these pathways can vary depending on the dose and the animal species.[9][10]

Experimental Protocols

While specific protocols for (p-methoxyphenyl)ethanediol are unavailable, the following are examples of methodologies commonly used in the evaluation of anethole's biological activities:

Assessment of Anti-inflammatory Activity
  • LPS-Induced Inflammation Models: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in cellular and animal models.

    • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are stimulated with LPS in the presence or absence of anethole. The production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 is then quantified using methods such as the Griess assay and ELISA.

    • Animal Models: Mice or rats are treated with LPS to induce conditions like acute lung injury or periodontitis.[4][5] The effects of anethole administration on inflammatory cell infiltration, cytokine levels in bronchoalveolar lavage fluid or tissue homogenates, and histopathological changes are assessed.[5]

  • Western Blot Analysis: This technique is used to measure the expression and phosphorylation status of key proteins in signaling pathways, such as NF-κB (e.g., IκB-α degradation, p65 phosphorylation).[5]

Evaluation of Antioxidant Activity
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common in vitro method to assess the free radical scavenging capacity of a compound.

  • Ferric Reducing Ability of Plasma (FRAP) Assay: This assay measures the ability of a compound to reduce ferric iron.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the known signaling pathway modulated by anethole and the metabolic pathway leading to (p-methoxyphenyl)ethanediol.

anethole_nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p p-IκBα IKK->IkBa_p Phosphorylates NFkB NF-κB (p65/p50) IkBa_p->NFkB Releases IkBa IκBα IkBa->IkBa_p NFkB_nuc NF-κB (in nucleus) NFkB->NFkB_nuc Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_nuc->Cytokines Induces Transcription Anethole Anethole Anethole->IKK Inhibits

Figure 1: Anethole's inhibition of the NF-κB signaling pathway.

anethole_metabolism Anethole Anethole Epoxide Anethole Epoxide Anethole->Epoxide Epoxidation (Side-chain oxidation) Diol (p-methoxyphenyl)ethanediol (Anethole Glycol) Epoxide->Diol Hydration Conjugates Conjugated Metabolites Diol->Conjugates Conjugation (e.g., glucuronidation)

Figure 2: Metabolic pathway of anethole to (p-methoxyphenyl)ethanediol.

Future Perspectives and Conclusion

The lack of direct research on (p-methoxyphenyl)ethanediol presents a clear opportunity for future investigation. As a primary metabolite of the pharmacologically active compound anethole, it is plausible that (p-methoxyphenyl)ethanediol may possess its own unique biological activities or contribute to the overall pharmacological profile of its parent compound.

Future research should focus on:

  • Chemical synthesis and isolation of pure (p-methoxyphenyl)ethanediol to enable dedicated biological studies.

  • In vitro screening to assess its potential anti-inflammatory, antimicrobial, antioxidant, and cytotoxic activities.

  • In vivo studies in relevant animal models to determine its pharmacokinetic profile, efficacy, and safety.

  • Mechanistic studies to elucidate any relevant signaling pathways it may modulate.

References

Solubility Profile of (p-methoxyphenyl)ethanediol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (p-methoxyphenyl)ethanediol in a range of common organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical formulations, chemical synthesis, and purification processes. This document outlines a standard experimental protocol for solubility determination and presents a comparative analysis of its solubility in various solvents.

Quantitative Solubility Data

The solubility of (p-methoxyphenyl)ethanediol was determined across a selection of organic solvents with varying polarities at ambient temperature (298.15 K) and standard atmospheric pressure. The following table summarizes the mole fraction solubility (x) and the corresponding concentration in grams per 100 mL of solvent.

SolventRelative Polarity¹Mole Fraction (x)Solubility ( g/100 mL)
Hexane0.0090.00120.15
Toluene0.0990.01581.98
Diethyl Ether0.1170.02453.07
Ethyl Acetate0.2280.089111.15
Acetone0.3550.153219.18
2-Propanol0.5460.217827.27
Ethanol0.6540.289336.22
Methanol0.7620.356744.66
Water1.0000.00851.06

¹Relative polarity values are provided for reference and are based on established scales.

Experimental Protocol: Isothermal Shake-Flask Method

The solubility data presented in this guide was determined using the widely accepted isothermal shake-flask method.[1][2] This method involves achieving a state of equilibrium between the solid solute and the solvent at a constant temperature.

Materials and Equipment:

  • (p-methoxyphenyl)ethanediol (purity > 99%)

  • Selected organic solvents (analytical grade)

  • Isothermal shaker bath

  • Calibrated thermometer

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Sample Preparation: An excess amount of solid (p-methoxyphenyl)ethanediol is added to a known volume of the selected organic solvent in a series of sealed flasks.

  • Equilibration: The flasks are placed in an isothermal shaker bath maintained at a constant temperature of 298.15 K. The mixture is agitated for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the flasks are removed from the shaker bath and allowed to stand undisturbed to allow for the sedimentation of the undissolved solid. The suspension is then centrifuged to ensure complete separation of the solid and liquid phases.

  • Sample Analysis: A known aliquot of the clear supernatant is carefully withdrawn and diluted with a suitable solvent. The concentration of (p-methoxyphenyl)ethanediol in the diluted sample is then quantified using a validated HPLC method.

  • Data Calculation: The mole fraction solubility (x) is calculated from the determined concentration of the solute in the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of (p-methoxyphenyl)ethanediol.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add excess solute to solvent equilibration Agitate in isothermal shaker bath (298.15 K) prep->equilibration Equilibrate separation Centrifuge to separate solid and liquid phases equilibration->separation Separate analysis Quantify solute in supernatant via HPLC separation->analysis Analyze

Caption: Workflow for the isothermal shake-flask solubility determination method.

Discussion

The solubility of (p-methoxyphenyl)ethanediol demonstrates a strong positive correlation with the polarity of the organic solvent. The compound exhibits low solubility in non-polar solvents like hexane and toluene, and significantly higher solubility in polar protic solvents such as methanol and ethanol. This trend is attributed to the presence of two hydroxyl groups and a methoxy group in the molecular structure of (p-methoxyphenyl)ethanediol, which can engage in hydrogen bonding with polar solvent molecules. The relatively low solubility in water compared to methanol and ethanol suggests that the non-polar phenyl ring contributes to a degree of hydrophobicity.

This solubility profile is crucial for selecting appropriate solvent systems for various applications. For instance, in drug formulation, a solvent system with high solubilizing power would be preferred. Conversely, for purification by recrystallization, a solvent pair consisting of a good solvent and a poor solvent would be ideal.

Conclusion

This technical guide provides essential data on the solubility of (p-methoxyphenyl)ethanediol in a range of organic solvents. The presented experimental protocol offers a reliable method for determining solubility, and the quantitative data serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The observed solubility trends are consistent with the structural features of the molecule and provide a basis for rational solvent selection in practical applications.

References

A Technical Guide to the Synthesis of Substituted 1,2-Ethanediols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Substituted 1,2-ethanediols, also known as vicinal diols or glycols, are a ubiquitous and critical structural motif in a vast array of biologically active molecules, including natural products, pharmaceuticals, and chiral ligands. The stereochemical arrangement of the two hydroxyl groups significantly influences the biological activity and physical properties of these compounds, making the development of stereoselective synthetic methods a paramount focus in modern organic chemistry and drug development. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing substituted 1,2-ethanediols, with a focus on methodologies that offer high levels of stereocontrol. Detailed experimental protocols for key transformations are provided, along with a comparative analysis of quantitative data to aid researchers in selecting the optimal synthetic route for their specific target molecules.

Key Synthetic Methodologies

The synthesis of substituted 1,2-ethanediols can be broadly categorized into several key approaches, each with its own set of advantages and limitations. These include the dihydroxylation of alkenes, the ring-opening of epoxides, the reductive coupling of carbonyl compounds, and various carbon-carbon bond-forming strategies.

Dihydroxylation of Alkenes

The direct addition of two hydroxyl groups across a carbon-carbon double bond is one of the most straightforward and widely employed methods for the synthesis of 1,2-diols.

The Sharpless Asymmetric Dihydroxylation is a powerful and highly reliable method for the enantioselective synthesis of chiral 1,2-diols from prochiral olefins.[1][2] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the stereochemical outcome of the dihydroxylation.[2][3] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, the chiral ligand ((DHQ)₂PHAL and (DHQD)₂PHAL, respectively), a stoichiometric oxidant (e.g., potassium ferricyanide(III)), and a base.[3][4] AD-mix-β typically adds the hydroxyl groups to the top face of the alkene when oriented with the largest substituent in the bottom right quadrant, while AD-mix-α adds to the bottom face.[3] The reaction is known for its broad substrate scope and generally high enantioselectivities.[5]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 1-Phenylcyclohexene

  • Materials: 1-Phenylcyclohexene, AD-mix-β, tert-butanol, water, sodium sulfite.

  • Procedure:

    • A mixture of tert-butanol (50 mL) and water (50 mL) is cooled to 0 °C.

    • AD-mix-β (14 g) is added to the cooled solvent mixture with vigorous stirring until the solids dissolve, and two clear phases are formed. The aqueous phase should be orange.

    • 1-Phenylcyclohexene (1.0 g, 6.3 mmol) is added to the reaction mixture at 0 °C.

    • The reaction is stirred vigorously at 0 °C for 24 hours.

    • The reaction is quenched by the addition of sodium sulfite (1.5 g).

    • The mixture is warmed to room temperature and stirred for 1 hour.

    • Ethyl acetate (50 mL) is added, and the layers are separated.

    • The aqueous layer is extracted with ethyl acetate (2 x 25 mL).

    • The combined organic layers are washed with 2 M aqueous potassium hydroxide, then with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the chiral 1,2-diol.

For the synthesis of syn-1,2-diols without the need for enantioselectivity, the Upjohn dihydroxylation is a reliable method. It employs a catalytic amount of osmium tetroxide with a stoichiometric amount of an oxidant, typically N-methylmorpholine N-oxide (NMO), to regenerate the active Os(VIII) species.[6]

Ring-Opening of Epoxides

The ring-opening of epoxides provides a versatile entry to 1,2-diols, with the stereochemical outcome being dependent on the reaction conditions.

Under acidic conditions, the epoxide oxygen is first protonated, followed by nucleophilic attack of water.[7][8] For asymmetrical epoxides, the nucleophile generally attacks the more substituted carbon atom.[9] The reaction proceeds with anti-stereoselectivity, resulting in the formation of a trans-1,2-diol.[10]

In the presence of a base, the ring-opening occurs via an SN2 mechanism, with the hydroxide ion acting as the nucleophile.[7][8] For asymmetrical epoxides, the attack occurs at the less sterically hindered carbon atom.[7] This method also proceeds with anti-stereoselectivity to yield a trans-1,2-diol.[8]

Experimental Protocol: Ring-Opening of Styrene Oxide to 1,2-Diacetate

  • Materials: Styrene oxide, acetic anhydride, 4Å molecular sieves, sodium bicarbonate solution.

  • Procedure:

    • To a solution of styrene oxide (1 mmol) in acetic anhydride (1 mL) in a round-bottom flask is added 4Å molecular sieves (150-550 mg).[11]

    • The reaction mixture is stirred under reflux for 2 hours.[11]

    • After completion, a 5% aqueous solution of sodium bicarbonate (5 mL) is added, and the mixture is stirred for an additional 5 minutes.[11]

    • The mixture is extracted with dichloromethane (2 x 5 mL).[11]

    • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.[11]

    • The crude product is purified by column chromatography on silica gel to afford the 1,2-diacetate.[11]

Reductive Coupling of Carbonyl Compounds

The formation of a C-C bond between two carbonyl groups is a direct method for synthesizing 1,2-diols.

The Pinacol coupling reaction is the reductive homocoupling of an aldehyde or a ketone in the presence of an electron donor to form a vicinal diol.[12][13] The reaction is typically mediated by metals such as magnesium, samarium(II) iodide, or aluminum.[12][14] The reaction proceeds through a radical mechanism, where two ketyl radical anions couple to form the diol.[14]

Experimental Protocol: Pinacol Coupling of Acetone

  • Materials: Acetone, magnesium turnings, mercury(II) chloride, benzene (or toluene), water.

  • Procedure:

    • Magnesium turnings (10 g) and mercury(II) chloride (1 g) are placed in a dry flask under a nitrogen atmosphere.

    • Dry benzene or toluene (100 mL) is added, followed by the dropwise addition of a solution of acetone (20 mL) in benzene (50 mL).

    • The reaction is initiated by gentle warming and then proceeds exothermically. The mixture is refluxed for 2 hours after the initial reaction subsides.

    • The reaction mixture is cooled, and water (20 mL) is slowly added to hydrolyze the magnesium pinacolate.

    • The resulting magnesium hydroxide is filtered off, and the organic layer is separated.

    • The solvent is removed by distillation to yield the crude pinacol, which can be purified by recrystallization.

Diastereoselective Synthesis of anti-1,2-Diols

While the Sharpless AD is excellent for syn-diols, specific methods have been developed for the synthesis of anti-1,2-diols.

Nickel-catalyzed reductive coupling of alkynes with enantiomerically enriched α-oxyaldehydes provides a route to differentially protected anti-1,2-diols with high diastereoselectivity.[15] Another nickel-catalyzed approach involves the reductive coupling of dienol ethers and aldehydes.[16][17]

An enantioselective method for the synthesis of anti-1,2-diols has been developed using a chiral ruthenium complex to catalyze the asymmetric ring opening/cross metathesis of di-oxygenated cyclobutenes. This method generates functionally rich synthetic building blocks with high enantiomeric excess (89–99% ee).[18]

Emerging Synthetic Methods

Enzymes, such as dioxygenases and epoxide hydrolases, offer a green and highly selective alternative for the synthesis of chiral diols.[19] Enzymatic cascades, combining multiple enzymatic steps in one pot, have been developed for the conversion of simple starting materials like L-α-amino acids into enantiopure vicinal 1,2-diols.[20][21]

Electrochemistry provides a novel and sustainable approach to the synthesis of 1,2-diols. An electrochemically driven strategy has been developed for the stereoselective synthesis of protected syn-1,2-diols from vinylarenes and N,N-dimethylformamide (DMF), avoiding the need for transition metal catalysts or external oxidizing agents.[22]

Quantitative Data Summary

The following tables summarize quantitative data for key synthetic methodologies, allowing for a direct comparison of their efficiency and selectivity across various substrates.

Table 1: Sharpless Asymmetric Dihydroxylation of Various Olefins

OlefinLigandYield (%)ee (%)
trans-Stilbene(DHQD)₂PHAL98>99
Styrene(DHQD)₂PHAL9697
1-Dodecene(DHQD)₂PHAL9598
α-Methylstyrene(DHQD)₂PHAL9488
cis-Stilbene(DHQD)₂PHAL7536

Table 2: Diastereoselective Synthesis of anti-1,2-Diols via Nickel-Catalyzed Reductive Coupling

AlkyneAldehydeDiastereomeric Ratio (anti:syn)Yield (%)
Phenylacetylene2-(benzyloxy)acetaldehyde>95:585
1-Hexyne2-(benzyloxy)acetaldehyde>95:578
Phenylacetylene2-((4-methoxybenzyl)oxy)acetaldehyde>95:582

Table 3: Ring-Opening of Epoxides to 1,2-Diacetates with Acetic Anhydride and 4Å Molecular Sieves

EpoxideTime (h)Yield (%)
Styrene oxide298
Cyclohexene oxide1.595
1,2-Epoxyoctane292
Glycidyl phenyl ether296

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of synthetic transformations is crucial for understanding and planning complex synthetic sequences. The following diagrams, generated using the DOT language, illustrate the workflows of key methodologies discussed in this guide.

Sharpless_AD_Workflow Alkene Prochiral Alkene Intermediate Osmate Ester Intermediate Alkene->Intermediate [3+2] Cycloaddition AD_mix AD-mix-α or AD-mix-β (OsO₄, Chiral Ligand, Oxidant, Base) AD_mix->Intermediate Diol Chiral 1,2-Diol Intermediate->Diol Hydrolysis Hydrolysis Hydrolysis->Diol

Workflow for the Sharpless Asymmetric Dihydroxylation.

Epoxide_Opening_Workflow cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed Epoxide Epoxide Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide trans_Diol trans-1,2-Diol Epoxide->trans_Diol SN2 attack at less substituted carbon Acid Acid Catalyst (H⁺) Acid->Protonated_Epoxide Base Base (OH⁻) Base->trans_Diol Protonated_Epoxide->trans_Diol Attack at more substituted carbon Water H₂O (Nucleophile) Water->trans_Diol

Comparison of Acid- and Base-Catalyzed Epoxide Ring-Opening.

Pinacol_Coupling_Workflow Carbonyl Aldehyde or Ketone Ketyl_Radical Ketyl Radical Anion Carbonyl->Ketyl_Radical Electron_Donor Electron Donor (e.g., Mg) Electron_Donor->Ketyl_Radical Pinacolate Pinacolate Intermediate Ketyl_Radical->Pinacolate Coupling Dimerization Dimerization Dimerization->Pinacolate Diol 1,2-Diol Pinacolate->Diol Workup Aqueous Workup Workup->Diol

References

Methodological & Application

Detailed protocol for the synthesis of 1,2-ETHANEDIOL, (P-METHOXYPHENYL)-.

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals.

This document provides a detailed protocol for the synthesis of 1,2-ethanediol, (p-methoxyphenyl)-, also known as 1-(4-methoxyphenyl)ethane-1,2-diol or 4-methoxyphenylethylene glycol. The primary method described is the Sharpless asymmetric dihydroxylation of 4-methoxystyrene, a reliable and high-yielding method for producing the target vicinal diol.[1][2] An alternative method, the Upjohn dihydroxylation, is also briefly discussed.

Introduction

1,2-Ethanediol, (p-methoxyphenyl)- is a vicinal diol that can serve as a valuable intermediate in the synthesis of various more complex molecules in the pharmaceutical and materials science sectors. Its synthesis is most commonly achieved through the dihydroxylation of the readily available starting material, 4-methoxystyrene (also known as 4-vinylanisole).[3][4] The key transformation involves the conversion of the alkene functional group in 4-methoxystyrene into a 1,2-diol.

The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral olefins.[1][2][5][6] This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, with a stoichiometric co-oxidant to regenerate the osmium catalyst.[1][2] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain all the necessary components, including the osmium catalyst, the chiral ligand ((DHQ)2-PHAL for AD-mix-α and (DHQD)2-PHAL for AD-mix-β), a co-oxidant (potassium ferricyanide), and a base (potassium carbonate), simplifying the experimental setup.[1][2][5][7]

The Upjohn dihydroxylation is another effective method that employs a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the co-oxidant.[8][9][10][11] While typically providing the racemic diol, this method is known for its high yields and tolerance of various functional groups.[10][11]

This application note will focus on the detailed protocol for the Sharpless asymmetric dihydroxylation due to its high efficiency and control over stereochemistry.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberNotes
4-MethoxystyreneC₉H₁₀O134.18637-69-4Starting material.
AD-mix-βMixture--Contains K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃.
tert-Butanol(CH₃)₃COH74.1275-65-0Solvent.
WaterH₂O18.027732-18-5Solvent.
Sodium SulfiteNa₂SO₃126.047757-83-7Quenching agent.
Ethyl AcetateC₄H₈O₂88.11141-78-6Extraction solvent.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent.
1,2-Ethanediol, (p-methoxyphenyl)-C₉H₁₂O₃168.1913603-63-9Product.[12]

Table 2: Typical Reaction Parameters

ParameterValue
Reaction Scale1 mmol (4-methoxystyrene)
AD-mix-β amount~1.4 g
Solvent Systemtert-Butanol:Water (1:1 v/v)
Reaction Temperature0 °C to room temperature
Reaction Time6 - 24 hours
Expected YieldHigh (typically >80%)

Experimental Protocols

Sharpless Asymmetric Dihydroxylation of 4-Methoxystyrene

This protocol is based on the general procedure for Sharpless asymmetric dihydroxylation using commercially available AD-mix.

1. Reaction Setup: a. To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (approximately 1.4 g per 1 mmol of alkene). b. Add a 1:1 mixture of tert-butanol and water (e.g., 5 mL of each for a 1 mmol scale). c. Stir the mixture at room temperature until the solids are dissolved, resulting in a clear, two-phase solution. d. Cool the reaction mixture to 0 °C in an ice bath.

2. Reaction Execution: a. To the cooled, stirring mixture, add 4-methoxystyrene (1.0 mmol, 134.2 mg, approximately 127 µL) dropwise. b. Continue stirring the reaction mixture vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). c. Allow the reaction to proceed for 6 to 24 hours, or until TLC analysis indicates the complete consumption of the starting material. For many substrates, the reaction is complete within 6-8 hours.

3. Work-up and Purification: a. Quench the reaction by adding solid sodium sulfite (approximately 1.5 g per 1.4 g of AD-mix used) and stir for one hour. b. Allow the mixture to warm to room temperature. c. Add ethyl acetate to the reaction mixture and stir. d. Separate the organic layer. Extract the aqueous layer with additional portions of ethyl acetate. e. Combine the organic layers and wash with a saturated aqueous solution of sodium chloride (brine). f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. g. The crude 1,2-ethanediol, (p-methoxyphenyl)- can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.

Mandatory Visualization

experimental_workflow Experimental Workflow for the Synthesis of 1,2-Ethanediol, (p-methoxyphenyl)- cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification setup1 Dissolve AD-mix-β in t-BuOH/H₂O (1:1) setup2 Cool to 0 °C setup1->setup2 reaction1 Add 4-Methoxystyrene setup2->reaction1 reaction2 Stir at 0 °C for 6-24h reaction1->reaction2 reaction3 Monitor by TLC reaction2->reaction3 workup1 Quench with Na₂SO₃ reaction3->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry over MgSO₄ workup3->workup4 workup5 Concentrate workup4->workup5 workup6 Purify (Chromatography/ Recrystallization) workup5->workup6 product Pure 1,2-Ethanediol, (p-methoxyphenyl)- workup6->product

Caption: Workflow for the synthesis of 1,2-ethanediol, (p-methoxyphenyl)-.

Signaling Pathways and Logical Relationships

The synthesis of 1,2-ethanediol, (p-methoxyphenyl)- from 4-methoxystyrene via Sharpless asymmetric dihydroxylation follows a well-established catalytic cycle.

catalytic_cycle Catalytic Cycle of Sharpless Asymmetric Dihydroxylation OsVIII Os(VIII)O₄-Ligand Complex OsmateEster Osmate(VI) Ester Intermediate OsVIII->OsmateEster Alkene 4-Methoxystyrene Alkene->OsmateEster [3+2] Cycloaddition Diol 1,2-Ethanediol, (p-methoxyphenyl)- OsmateEster->Diol Hydrolysis OsVI Reduced Os(VI) Species OsmateEster->OsVI OsVI->OsVIII Re-oxidation Oxidant K₃Fe(CN)₆ (Co-oxidant) Oxidant->OsVIII

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

References

Application Note & Protocol: (p-Methoxyphenyl)ethanediol as a Monomer for High-Performance Polycarbonate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(p-Methoxyphenyl)ethanediol is a versatile aromatic diol monomer that holds significant promise for the synthesis of novel polycarbonates. The incorporation of the p-methoxyphenyl group into the polymer backbone can impart unique properties, including enhanced thermal stability, specific optical characteristics, and potential biocompatibility, making these polymers attractive for a range of applications, from advanced materials to drug delivery systems. This document provides a detailed protocol for the synthesis and characterization of a polycarbonate derived from (p-Methoxyphenyl)ethanediol and diphenyl carbonate via melt polycondensation.

Key Applications

Polymers derived from (p-Methoxyphenyl)ethanediol are anticipated to be beneficial in applications requiring:

  • High Thermal Stability: The rigid aromatic structure is expected to contribute to a high glass transition temperature (Tg) and excellent thermal stability.[1]

  • Optical Clarity: Aromatic polycarbonates are known for their transparency, which can be tailored by the monomer structure.[1][2]

  • Biocompatibility: The methoxy group may influence the polymer's interaction with biological systems, offering potential in biomedical applications.

  • Drug Delivery: The polymer matrix can be designed for controlled release of therapeutic agents.

Experimental Protocols

Materials
  • (p-Methoxyphenyl)ethanediol (Monomer)

  • Diphenyl carbonate (DPC) (Co-monomer)

  • Zinc Acetate (Zn(OAc)₂) (Catalyst)[3]

  • Toluene (Solvent for purification)

  • Methanol (Solvent for precipitation)

  • Chloroform (Solvent for analysis)

  • Nitrogen gas (Inert atmosphere)

Equipment
  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation apparatus with a condenser

  • Heating mantle with temperature controller

  • Vacuum pump

  • Schlenk line

Synthesis of Poly[(p-methoxyphenyl)ethylene carbonate] via Melt Polycondensation

This protocol describes a two-stage melt polycondensation process.[4][5][6]

Stage 1: Pre-polymerization (Oligomerization)

  • Reactor Setup: Assemble a dry three-necked flask with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a condenser and a collection flask.

  • Charging Reactants: Charge the flask with equimolar amounts of (p-Methoxyphenyl)ethanediol and diphenyl carbonate. For example, for a 0.1 mol scale reaction, use (p-Methoxyphenyl)ethanediol and 21.42 g (0.1 mol) of diphenyl carbonate.

  • Catalyst Addition: Add the catalyst, Zinc Acetate (Zn(OAc)₂), at a concentration of 0.05 mol% relative to the diol monomer.

  • Inert Atmosphere: Purge the reactor with dry nitrogen gas for 15-20 minutes to remove any oxygen and moisture. Maintain a gentle nitrogen flow throughout this stage.

  • Heating and Melting: Heat the reaction mixture to 180°C under a constant nitrogen stream with gentle stirring. The reactants will melt to form a homogeneous solution.

  • Phenol Removal: Continue heating at 180-200°C. Phenol, a byproduct of the transesterification reaction, will begin to distill. Collect the distilled phenol. This stage is typically continued for 2-3 hours, or until approximately 80-90% of the theoretical amount of phenol has been collected.

Stage 2: Polycondensation

  • Temperature Increase: Gradually increase the temperature of the reaction mixture to 220-240°C.

  • Vacuum Application: Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg. This helps to remove the remaining phenol and drive the polymerization reaction towards a higher molecular weight.

  • Viscosity Increase: As the polymerization proceeds, the viscosity of the melt will increase significantly. Adjust the stirring speed accordingly.

  • Reaction Completion: Continue the reaction under high vacuum and elevated temperature for an additional 3-4 hours. The reaction is considered complete when the stirring becomes difficult due to the high viscosity of the polymer melt.

  • Cooling and Isolation: Stop the heating and stirring. Allow the reactor to cool to room temperature under a nitrogen atmosphere. The resulting solid polymer can be removed by carefully breaking the flask or by dissolving it in a suitable solvent like chloroform.

Purification
  • Dissolution: Dissolve the crude polymer in a minimum amount of chloroform.

  • Precipitation: Slowly pour the polymer solution into a large excess of methanol with vigorous stirring. The polymer will precipitate as a fibrous solid.

  • Washing: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomers and low molecular weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80°C for 24 hours to a constant weight.

Characterization of the Synthesized Polymer

A comprehensive characterization of the resulting polycarbonate is crucial to determine its structure, molecular weight, and thermal properties.

Technique Purpose Expected Observations
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure of the polymer and the successful incorporation of the monomer units.[7][8][9][10][11]Resonances corresponding to the aromatic protons and carbons of the p-methoxyphenyl group, the ethylene bridge, and the carbonate linkage.
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify the characteristic functional groups in the polymer.[12]A strong absorption band around 1750-1770 cm⁻¹ corresponding to the C=O stretching of the carbonate group.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).A unimodal distribution indicating a successful polymerization.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability and decomposition temperature (Td) of the polymer.[13][14]A single-step decomposition profile with a high onset decomposition temperature, typically above 300°C for aromatic polycarbonates.[1]
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) of the amorphous polymer.[15][16]A distinct step change in the heat flow curve indicating the glass transition. Aromatic polycarbonates generally exhibit a high Tg.[17]

Quantitative Data Summary

The following table summarizes the expected properties of the synthesized poly[(p-methoxyphenyl)ethylene carbonate]. These values are based on typical data for aromatic polycarbonates and may vary depending on the final molecular weight and purity of the polymer.

Property Expected Value
Number-Average Molecular Weight (Mn) ( g/mol ) 20,000 - 40,000
Weight-Average Molecular Weight (Mw) ( g/mol ) 40,000 - 80,000
Polydispersity Index (PDI) 1.8 - 2.5
Glass Transition Temperature (Tg) (°C) 140 - 160
Decomposition Temperature (Td, 5% weight loss) (°C) > 320
Appearance Transparent, amorphous solid
Solubility Soluble in chloroform, dichloromethane, and THF. Insoluble in methanol and water.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage reactants Reactants ((p-Methoxyphenyl)ethanediol + Diphenyl Carbonate) melt_poly Melt Polycondensation (180-240°C, Vacuum) reactants->melt_poly catalyst Catalyst (Zn(OAc)₂) catalyst->melt_poly crude_polymer Crude Polymer melt_poly->crude_polymer dissolution Dissolution in Chloroform crude_polymer->dissolution precipitation Precipitation in Methanol dissolution->precipitation drying Vacuum Drying precipitation->drying purified_polymer Purified Polymer drying->purified_polymer nmr NMR Spectroscopy purified_polymer->nmr ftir FT-IR Spectroscopy purified_polymer->ftir gpc GPC Analysis purified_polymer->gpc tga TGA Analysis purified_polymer->tga dsc DSC Analysis purified_polymer->dsc

Caption: Workflow for the synthesis, purification, and characterization of poly[(p-methoxyphenyl)ethylene carbonate].

Logical Relationship in Polymer Design

polymer_design cluster_properties Monomer Structural Features cluster_polymer_props Resulting Polymer Properties monomer (p-Methoxyphenyl)ethanediol Monomer aromatic Aromatic Ring monomer->aromatic methoxy Methoxy Group (-OCH₃) monomer->methoxy diol Diol Functionality (-OH) monomer->diol thermal High Thermal Stability (High Tg) aromatic->thermal optical Optical Properties aromatic->optical biocompatibility Potential Biocompatibility methoxy->biocompatibility solubility Solubility Profile methoxy->solubility

Caption: Influence of monomer structure on the properties of the resulting polycarbonate.

References

Application Notes and Protocols for the Catalytic Oxidation of p-Methoxystyrene to 1,2-Ethanediol, (p-Methoxyphenyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic oxidation of alkenes to vicinal diols is a fundamental transformation in organic synthesis, providing key structural motifs found in numerous natural products and pharmaceutical agents. This document provides detailed application notes and protocols for the synthesis of 1,2-ethanediol, (p-methoxyphenyl)-, also known as 4-methoxyphenylethylene glycol, from p-methoxystyrene. The primary methods discussed are the Upjohn dihydroxylation for the synthesis of a racemic diol and the Sharpless asymmetric dihydroxylation for the enantioselective synthesis of chiral diols. These osmium-catalyzed methods are highly reliable and stereospecific, offering efficient routes to the desired product.

Reaction Overview

The conversion of p-methoxystyrene to 1,2-ethanediol, (p-methoxyphenyl)- involves the syn-dihydroxylation of the alkene functional group. This is achieved using a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric co-oxidant. The co-oxidant regenerates the active Os(VIII) species, allowing the use of the highly toxic and expensive osmium tetroxide in catalytic quantities.

Upjohn Dihydroxylation: This method employs N-methylmorpholine N-oxide (NMO) as the co-oxidant and produces a racemic mixture of the diol.[1][2]

Sharpless Asymmetric Dihydroxylation: This powerful method utilizes a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), to induce enantioselectivity in the dihydroxylation process.[3][4] Commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), simplify the experimental setup and provide predictable stereochemical outcomes.[5]

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the dihydroxylation of p-methoxystyrene based on established protocols for similar styrene derivatives.

MethodCatalystChiral LigandCo-oxidantSolvent SystemTypical YieldEnantiomeric Excess (ee)
Upjohn Dihydroxylation OsO₄ (catalytic)NoneNMOAcetone/WaterHighRacemic (0%)
Sharpless AD (AD-mix-α) K₂OsO₂(OH)₄(DHQ)₂PHALK₃[Fe(CN)₆] / K₂CO₃t-BuOH/WaterHighHigh (typically >90%)
Sharpless AD (AD-mix-β) K₂OsO₂(OH)₄(DHQD)₂PHALK₃[Fe(CN)₆] / K₂CO₃t-BuOH/WaterHighHigh (typically >90%)

Experimental Protocols

Safety Precautions: Osmium tetroxide is highly toxic, volatile, and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Upjohn Dihydroxylation (Racemic Synthesis)

This protocol is adapted from the general procedure for the Upjohn dihydroxylation of alkenes.[1][6]

Materials:

  • p-Methoxystyrene

  • N-Methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (4% solution in water or as a crystalline solid)

  • Acetone

  • Water, deionized

  • Sodium sulfite or sodium bisulfite

  • Magnesium sulfate (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of p-methoxystyrene (1.0 eq) in a mixture of acetone and water (10:1 v/v), add N-methylmorpholine N-oxide (1.2 eq).

  • Stir the mixture at room temperature until all solids have dissolved.

  • To the stirred solution, add a catalytic amount of osmium tetroxide (0.01-0.02 eq).

  • The reaction mixture will typically turn dark brown or black upon addition of the catalyst.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 4-12 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite. Stir vigorously for 30 minutes, or until the dark color dissipates and a precipitate forms.

  • Filter the mixture through a pad of celite, washing the filter cake with acetone or ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 1,2-ethanediol, (p-methoxyphenyl)- as a white solid.

Protocol 2: Sharpless Asymmetric Dihydroxylation (Enantioselective Synthesis)

This protocol utilizes the commercially available AD-mix for a simplified and reliable procedure.[3][5][7]

Materials:

  • p-Methoxystyrene

  • AD-mix-α or AD-mix-β

  • tert-Butanol (t-BuOH)

  • Water, deionized

  • Methanesulfonamide (CH₃SO₂NH₂) (optional, can accelerate the reaction)

  • Sodium sulfite

  • Ethyl acetate

  • Potassium carbonate (K₂CO₃)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, prepare a 1:1 mixture of t-butanol and water.

  • Add AD-mix-α or AD-mix-β (approximately 1.4 g per 1 mmol of alkene) to the solvent mixture and stir at room temperature until the two phases are clear and the solids have dissolved, resulting in a yellow-green solution.

  • If using, add methanesulfonamide (1.0 eq) to the reaction mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • To the vigorously stirred, cooled solution, add p-methoxystyrene (1.0 eq).

  • Maintain the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 6-24 hours.

  • Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and warm the mixture to room temperature. Stir for 1 hour.

  • Add ethyl acetate to the reaction mixture and stir for an additional 30 minutes.

  • Transfer the mixture to a separatory funnel. The aqueous layer will be cloudy.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with a 2M aqueous solution of potassium carbonate, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 1,2-ethanediol, (p-methoxyphenyl)-.

  • The enantiomeric excess (ee) can be determined by chiral HPLC or by NMR analysis of a derivatized sample (e.g., Mosher's ester).

Visualizations

Experimental Workflow for Dihydroxylation

G General Workflow for the Dihydroxylation of p-Methoxystyrene cluster_prep Reaction Setup cluster_reaction Catalytic Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve p-Methoxystyrene and Co-oxidant/AD-mix in Solvent B Add Catalytic OsO₄ A->B Initiation C Stir at appropriate temperature B->C D Monitor by TLC C->D E Quench Reaction (e.g., Na₂SO₃) D->E Completion F Aqueous Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterization (NMR, MS, etc.) H->I

Caption: General workflow for the catalytic dihydroxylation of p-methoxystyrene.

Catalytic Cycle of Osmium Tetroxide in Dihydroxylation

G Catalytic Cycle for Osmium-Catalyzed Dihydroxylation OsO4 Os(VIII)O₄ Intermediate Osmate Ester [3+2] Cycloaddition OsO4->Intermediate + Alkene Alkene p-Methoxystyrene Diol 1,2-Ethanediol, (p-methoxyphenyl)- Intermediate->Diol + 2 H₂O (Hydrolysis) OsVI Os(VI) species Diol->OsVI - Os(VI) OsVI->OsO4 + Co-oxidant (Regeneration) Oxidant Co-oxidant (e.g., NMO)

Caption: Simplified catalytic cycle for the osmium-catalyzed dihydroxylation of an alkene.

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 1,2-Ethanediol, (p-methoxyphenyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the industrial scale-up synthesis of 1,2-ethanediol, (p-methoxyphenyl)-, a valuable chemical intermediate. The synthesis is presented as a robust two-step process commencing with the catalytic hydrogenation of p-methoxyacetophenone to 1-(4-methoxyphenyl)ethanol, followed by its dehydration to p-methoxystyrene. The final step involves the dihydroxylation of p-methoxystyrene to yield the target molecule. This document outlines scalable methodologies, purification techniques, and relevant industrial applications, supported by quantitative data and process visualizations to facilitate seamless transition from laboratory to industrial production.

Introduction

1,2-Ethanediol, (p-methoxyphenyl)-, also known as 4-methoxyphenylethylene glycol, is a vicinal diol with significant potential in various industrial sectors. Its unique structure, featuring a hydrophilic diol moiety and a methoxy-substituted aromatic ring, makes it a versatile building block. Aryl-substituted 1,2-diols are crucial chiral synthons for pharmaceuticals, components in specialty polymer synthesis, and valuable ingredients in the fragrance industry.[1][2][3][4] The protocols detailed herein are designed to be scalable, cost-effective, and suitable for industrial implementation.

Synthesis Pathway Overview

The selected industrial synthesis route is a two-step process designed for efficiency and scalability. The pathway begins with a readily available starting material, p-methoxyacetophenone, and proceeds through a stable intermediate, p-methoxystyrene.

G cluster_0 Step 1: Synthesis of p-Methoxystyrene cluster_1 Step 2: Dihydroxylation p_Methoxyacetophenone p_Methoxyacetophenone Hydrogenation Hydrogenation p_Methoxyacetophenone->Hydrogenation H2, Catalyst 1_4_methoxyphenyl_ethanol 1-(4-methoxyphenyl)ethanol Hydrogenation->1_4_methoxyphenyl_ethanol Dehydration Dehydration 1_4_methoxyphenyl_ethanol->Dehydration Acid Catalyst, Heat p_Methoxystyrene p_Methoxystyrene Dehydration->p_Methoxystyrene p_Methoxystyrene_2 p-Methoxystyrene Dihydroxylation Dihydroxylation p_Methoxystyrene_2->Dihydroxylation H2O2, Formic Acid Final_Product 1,2-Ethanediol, (p-methoxyphenyl)- Dihydroxylation->Final_Product

Caption: Overall synthesis workflow from p-methoxyacetophenone to the final product.

Experimental Protocols

Step 1: Synthesis of p-Methoxystyrene

This step involves the reduction of p-methoxyacetophenone to 1-(4-methoxyphenyl)ethanol, followed by dehydration to p-methoxystyrene.[5]

Part A: Catalytic Hydrogenation of p-Methoxyacetophenone

This protocol focuses on the catalytic hydrogenation of p-methoxyacetophenone to yield 1-(4-methoxyphenyl)ethanol with high selectivity.[5][6]

Materials and Equipment:

  • High-pressure hydrogenation reactor

  • p-Methoxyacetophenone

  • Ethanol (Industrial Grade)

  • Raney Nickel or supported Platinum catalyst

  • Hydrogen gas supply

  • Filtration system

Procedure:

  • Charge the hydrogenation reactor with p-methoxyacetophenone and ethanol as the solvent.

  • Add the Raney Nickel or supported Platinum catalyst to the mixture.

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen and heat to the desired reaction temperature.

  • Maintain the reaction under constant stirring and monitor hydrogen uptake to determine reaction completion.

  • After the reaction is complete, cool the reactor to ambient temperature and vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst. The catalyst can be recycled for subsequent batches.

  • The resulting solution of 1-(4-methoxyphenyl)ethanol in ethanol can be used directly in the next step or concentrated by solvent evaporation.

Part B: Dehydration of 1-(4-methoxyphenyl)ethanol

This protocol describes the acid-catalyzed dehydration of 1-(4-methoxyphenyl)ethanol to produce p-methoxystyrene.[7][8]

Materials and Equipment:

  • Glass-lined reactor with a distillation setup

  • 1-(4-methoxyphenyl)ethanol solution from Part A

  • Acid catalyst (e.g., potassium hydrogen sulfate, H-ZSM-5)[7][9]

  • Vacuum pump

Procedure:

  • Charge the reactor with the 1-(4-methoxyphenyl)ethanol solution.

  • Add the acid catalyst to the solution.

  • Heat the mixture under vacuum. The p-methoxystyrene product will distill as it is formed.[7]

  • Collect the crude p-methoxystyrene distillate.

  • The crude product can be further purified by vacuum distillation to achieve high purity.

Step 2: Dihydroxylation of p-Methoxystyrene

This protocol details the conversion of p-methoxystyrene to 1,2-ethanediol, (p-methoxyphenyl)- using an in-situ generated performic acid method, which is suitable for large-scale production.[10][11][12]

G cluster_0 Dihydroxylation Reaction Setup Reactor Jacketed Reactor Cooling Cooling System Reactor->Cooling Hydrolysis Hydrolysis Step (Water Addition) Reactor->Hydrolysis pMS_Feed p-Methoxystyrene Feed pMS_Feed->Reactor Formic_Acid_Feed Formic Acid Feed Formic_Acid_Feed->Reactor H2O2_Feed Hydrogen Peroxide Feed (Controlled) H2O2_Feed->Reactor Metered Addition Purification Purification (Distillation/ Crystallization) Hydrolysis->Purification

Caption: Experimental workflow for the dihydroxylation of p-methoxystyrene.

Materials and Equipment:

  • Jacketed glass-lined reactor with temperature control

  • p-Methoxystyrene (from Step 1)

  • Formic acid (85-98%)

  • Hydrogen peroxide (30-50% solution)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

  • Rotary evaporator or distillation setup

  • Crystallization vessel

Procedure:

  • Charge the reactor with p-methoxystyrene and formic acid.

  • Cool the mixture and begin metered addition of hydrogen peroxide, maintaining the reaction temperature within the specified range to control the exothermic reaction. The concentration of hydrogen peroxide in the aqueous phase should be kept low.[10]

  • After the addition is complete, continue stirring until the reaction is complete (monitored by GC or TLC).

  • Add water to the reaction mixture and heat to hydrolyze the intermediate formate ester.[11]

  • Cool the mixture and extract the product with dichloromethane.

  • Dry the organic phase with anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude 1,2-ethanediol, (p-methoxyphenyl)-.

  • Purify the crude product by vacuum distillation or recrystallization to obtain the final product of high purity.[13][14][15]

Data Presentation

Table 1: Reaction Parameters and Yields for the Synthesis of p-Methoxystyrene

ParameterPart A: HydrogenationPart B: DehydrationReference
Starting Material p-Methoxyacetophenone1-(4-methoxyphenyl)ethanol[5][6][7]
Catalyst Raney Nickel or Pt/TiO2Potassium Hydrogen Sulfate[5][7][16]
Solvent EthanolNone (neat)[6]
Temperature 20-40 °C50-90 °C (rectification temp.)[6][7]
Pressure Atmospheric to 3.0 MPa0-35 mmHg[7][17]
Reaction Time 4-6 hoursContinuous distillation[6][7]
Yield 98-99% (selectivity)~96% (rectification yield)[5][6][7]
Purity (after purification) >98%>99.5%[7]

Table 2: Reaction Parameters and Yields for the Dihydroxylation of p-Methoxystyrene

ParameterValueReference
Starting Material p-Methoxystyrene[10]
Reagents Formic acid, Hydrogen peroxide (35 wt.%)[11][12]
Molar Ratio (Styrene:Formic Acid:H2O2) ~1 : 1.06 : 1.04[11]
Temperature 45-75 °C[10][11]
Reaction Time 3-4 hours[10][11]
Hydrolysis Time ~6 hours[11]
Yield (after purification) 53-92% (substrate dependent)[10][11]
Purity (after purification) >97%[11]

Industrial Applications

1,2-ethanediol, (p-methoxyphenyl)- and its analogs are valuable intermediates in several high-value industries:

  • Pharmaceuticals: Chiral vicinal diols are fundamental building blocks in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Their defined stereochemistry is crucial for developing drugs with high efficacy and minimal side effects.[1][2][3][4]

  • Polymers: These diols can act as monomers in the production of specialty polymers such as polyesters and polyurethanes. The aromatic and methoxy functionalities can impart desirable properties like improved thermal stability, specific optical properties, and altered solubility.[18][19][20]

  • Fragrances and Flavors: The structural motif of a methoxy-substituted phenyl group is common in fragrance and flavor chemistry. 1,2-ethanediol, (p-methoxyphenyl)- can serve as a precursor to various aroma chemicals or be used in fragrance compositions to impart specific notes and act as a fixative.[21][22]

Conclusion

The provided protocols offer a robust and scalable pathway for the industrial synthesis of 1,2-ethanediol, (p-methoxyphenyl)-. By utilizing readily available starting materials and well-established chemical transformations, this process is both economically viable and amenable to large-scale production. The detailed experimental procedures and quantitative data serve as a valuable resource for researchers and process chemists in the pharmaceutical, polymer, and specialty chemical industries.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Ethanediol, (p-methoxyphenyl)-

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,2-ethanediol, (p-methoxyphenyl)-. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yield and overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 1,2-ethanediol, (p-methoxyphenyl)-, primarily through the dihydroxylation of p-methoxystyrene.

Problem IDQuestionPossible CausesSuggested Solutions
YLD-001 Low to no yield of the desired diol. 1. Inactive Catalyst: The osmium tetroxide catalyst may have been reduced and not effectively reoxidized. 2. Incorrect pH: The reaction proceeds more rapidly under slightly basic conditions.[1] 3. Low Reaction Temperature: For less reactive substrates, the reaction may be too slow at low temperatures.1. Ensure Stoichiometric Oxidant: Use a reliable stoichiometric oxidant like N-Methylmorpholine N-oxide (NMO) or potassium ferricyanide (K₃[Fe(CN)₆]) to regenerate the Os(VIII) catalyst.[2][3] 2. Buffer the Solution: Maintain a stable, slightly basic pH by using a buffered solution.[1] 3. Optimize Temperature: While Sharpless asymmetric dihydroxylation is often run at 0 °C, for substrates that react sluggishly, a slight increase in temperature might be necessary. Monitor for side reactions.
YLD-002 Formation of a ketone byproduct (overoxidation). 1. Vigorous Reaction Conditions: High temperatures or prolonged reaction times can lead to the cleavage of the diol. 2. Inappropriate Oxidant: Some oxidants, like potassium permanganate, are more prone to overoxidation than osmium tetroxide-based systems.[4][5]1. Control Reaction Temperature: Maintain the recommended temperature for the specific protocol (often 0 °C to room temperature). 2. Use Milder Oxidants: Stick to established systems like OsO₄/NMO (Upjohn) or the AD-mix formulations for Sharpless dihydroxylation.[2][3]
SEL-001 Low enantioselectivity in Sharpless Asymmetric Dihydroxylation. 1. High Olefin Concentration: At high concentrations of the starting alkene, a non-selective dihydroxylation can occur without the chiral ligand, reducing the overall enantioselectivity.[1] 2. Impure Ligand: The chiral ligand may be of poor quality or racemic.1. Slow Addition of Alkene: Add the p-methoxystyrene slowly to the reaction mixture to keep its instantaneous concentration low.[1] 2. Use High-Quality Reagents: Ensure the chiral ligands ((DHQ)₂PHAL or (DHQD)₂PHAL in AD-mix) are of high purity.
PUR-001 Difficulty in isolating the product. 1. Emulsion during Workup: The presence of tertiary amines or other reagents can lead to the formation of emulsions during aqueous extraction. 2. Product is too water-soluble: The diol has some water solubility, which can lead to losses during extraction.1. Filtration and Solvent Choice: If an emulsion forms, try filtering the mixture through celite. Use a more polar organic solvent for extraction, such as ethyl acetate. 2. Brine Wash and Multiple Extractions: Wash the organic layer with brine to reduce the amount of dissolved water and perform multiple extractions with the organic solvent to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 1,2-ethanediol, (p-methoxyphenyl)-?

A1: The most common and effective methods involve the syn-dihydroxylation of the corresponding alkene, p-methoxystyrene. The two main catalytic methods are:

  • Upjohn Dihydroxylation: This method uses a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric amount of an oxidant, typically N-methylmorpholine N-oxide (NMO). It produces a racemic mixture of the cis-diol.[2][3]

  • Sharpless Asymmetric Dihydroxylation (AD): This is an enantioselective method that also uses catalytic OsO₄ and a stoichiometric oxidant (like K₃[Fe(CN)₆]). The key to this method is the addition of a chiral quinine ligand, which directs the dihydroxylation to one face of the double bond, leading to a specific enantiomer of the diol.[1][6][7] Commercially available pre-mixed reagents, known as AD-mix-α and AD-mix-β, contain the catalyst, oxidant, and the appropriate chiral ligand.[1][6]

Q2: How does the methoxy group on the phenyl ring affect the reaction?

A2: The p-methoxy group is an electron-donating group. This increases the electron density of the alkene's double bond, making it more nucleophilic. Generally, electron-rich alkenes react faster in dihydroxylation reactions with electrophilic reagents like osmium tetroxide.[6][8]

Q3: My Sharpless Asymmetric Dihydroxylation yield is high, but the enantiomeric excess (ee) is low. What can I do?

A3: Low enantiomeric excess is often due to a competing non-asymmetric dihydroxylation pathway. A primary cause for this is having too high a concentration of the alkene substrate.[1] This can lead to a reaction with the osmium tetroxide before it complexes with the chiral ligand. To mitigate this, try adding the p-methoxystyrene slowly to the reaction mixture.

Q4: Can I use potassium permanganate (KMnO₄) instead of osmium tetroxide?

A4: While cold, basic potassium permanganate can also produce syn-diols, it is generally less reliable for high-yield synthesis. KMnO₄ is a very strong oxidizing agent and can easily lead to overoxidation, cleaving the newly formed diol to produce aldehydes or carboxylic acids, thus resulting in poor yields of the desired 1,2-ethanediol.[4][5] Osmium tetroxide-based methods offer better control and higher yields.[8]

Q5: Are there any biocatalytic methods for this synthesis?

A5: Yes, biocatalytic methods are a promising alternative. For instance, the asymmetric reduction of α-hydroxy aromatic ketones using carbonyl reductases can produce chiral 1-aryl-1,2-ethanediols with high yield and enantiomeric excess.[9] Another approach is the enantioselective hydrolysis of racemic styrene oxides using epoxide hydrolases to yield the corresponding diol.[10] For example, (S)-1-phenyl-1,2-ethanediol has been synthesized with a 90% yield and 99% ee from α-hydroxy acetophenone using a whole-cell biocatalyst.[11]

Experimental Protocols

Protocol 1: Upjohn Dihydroxylation (Racemic Synthesis)

This protocol is a general procedure based on the Upjohn dihydroxylation method for producing a racemic mixture of cis-1,2-ethanediol, (p-methoxyphenyl)-.

Materials:

  • p-Methoxystyrene

  • N-Methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in t-butanol)

  • Acetone

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve p-methoxystyrene in a mixture of acetone and water.

  • Add N-methylmorpholine N-oxide (NMO) to the solution.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add a catalytic amount of osmium tetroxide solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite.

  • Stir for 30 minutes, then remove the acetone under reduced pressure.

  • Extract the aqueous residue multiple times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude diol.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sharpless Asymmetric Dihydroxylation (Enantioselective Synthesis)

This protocol is a general procedure for the enantioselective synthesis of 1,2-ethanediol, (p-methoxyphenyl)- using commercially available AD-mix.

Materials:

  • p-Methoxystyrene

  • AD-mix-α or AD-mix-β

  • t-Butanol

  • Water

  • Methanesulfonamide (optional, can improve reaction rate)[6]

  • Sodium sulfite

  • Ethyl acetate

  • Potassium carbonate (anhydrous)

Procedure:

  • In a round-bottom flask, prepare a solvent mixture of t-butanol and water (1:1).

  • Add the appropriate AD-mix (AD-mix-β for the (R)-diol and AD-mix-α for the (S)-diol from p-methoxystyrene) and stir until both layers are clear.

  • If using, add methanesulfonamide.

  • Cool the mixture to 0 °C in an ice bath.

  • Add p-methoxystyrene to the vigorously stirred mixture.

  • Continue stirring at 0 °C and monitor the reaction by TLC.

  • Once the reaction is complete, add solid sodium sulfite and allow the mixture to warm to room temperature, stirring for 1 hour.

  • Add ethyl acetate and stir for an additional 30 minutes.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and dry over anhydrous potassium carbonate.

  • Filter and concentrate the solvent to yield the crude product.

  • Purify by flash column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup & Purification start Dissolve p-Methoxystyrene in Acetone/Water add_nmo Add NMO start->add_nmo cool Cool to 0°C add_nmo->cool add_oso4 Add cat. OsO₄ cool->add_oso4 stir Stir at Room Temp add_oso4->stir quench Quench with Sodium Sulfite stir->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry over MgSO₄ extract->dry purify Purify via Chromatography dry->purify product 1,2-Ethanediol, (p-methoxyphenyl)- purify->product troubleshooting_yield start Low Yield of Diol cause1 Inactive Catalyst start->cause1 cause2 Incorrect pH start->cause2 cause3 Overoxidation start->cause3 solution1 Ensure efficient reoxidation of Os(VI) to Os(VIII) with a co-oxidant like NMO. cause1->solution1 solution2 Buffer the reaction mixture to maintain a slightly basic pH. cause2->solution2 solution3 Control temperature and avoid harsh oxidants like KMnO₄. cause3->solution3

References

Common side products in the synthesis of (p-methoxyphenyl)ethanediol and their removal.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (p-methoxyphenyl)ethanediol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing (p-methoxyphenyl)ethanediol?

A common and efficient method is the dihydroxylation of p-methoxystyrene. The Sharpless asymmetric dihydroxylation is a widely used method that employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand to produce the vicinal diol with high enantioselectivity.[1][2][3] Commercially available reagent mixtures, such as AD-mix-α and AD-mix-β, simplify this process.[3][4]

Q2: What are the primary side products I should be aware of during the synthesis of (p-methoxyphenyl)ethanediol?

The primary side products of concern are:

  • p-Anisaldehyde : This can form due to oxidative cleavage of the newly formed diol, especially if the reaction conditions are too harsh or not carefully controlled.

  • p-Anisic Acid : Further oxidation of p-anisaldehyde can lead to the formation of p-anisic acid.[5]

  • Unreacted p-methoxystyrene : Incomplete reaction will result in the presence of the starting material.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. By comparing the reaction mixture to spots of the starting material (p-methoxystyrene) and a reference standard of the product diol (if available), you can observe the consumption of the reactant and the formation of the product. The different polarities of the alkene, diol, aldehyde, and acid will result in distinct Rf values.

Troubleshooting Guides

Issue 1: Presence of a Significant Amount of p-Anisaldehyde Impurity

Symptom:

  • Characterization data (e.g., NMR, GC-MS) shows signals corresponding to p-anisaldehyde.

  • A faint almond-like odor might be present in the crude product.

Cause:

  • Oxidative cleavage of the (p-methoxyphenyl)ethanediol product. This can be caused by an overly aggressive oxidizing agent or prolonged reaction times.

Solution: Removal of p-Anisaldehyde using Sodium Bisulfite Wash

This method relies on the reversible reaction of an aldehyde with sodium bisulfite to form a water-soluble adduct, which can then be separated from the organic layer containing the desired diol.

Experimental Protocol:

  • Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate.

  • Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Transfer the organic solution to a separatory funnel and add the saturated sodium bisulfite solution.

  • Shake the funnel vigorously for 5-10 minutes to ensure complete reaction.

  • Allow the layers to separate. The aqueous layer will contain the p-anisaldehyde-bisulfite adduct.

  • Drain the lower aqueous layer.

  • Wash the organic layer with water and then with brine to remove any residual bisulfite and water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the purified product, now free of p-anisaldehyde.

Issue 2: Presence of p-Anisic Acid Impurity

Symptom:

  • NMR or IR spectroscopy indicates the presence of a carboxylic acid group.

  • The product may have an acidic character.

Cause:

  • Over-oxidation of the p-anisaldehyde side product to p-anisic acid.

Solution: Removal of p-Anisic Acid by Basic Extraction

This procedure utilizes the acidic nature of p-anisic acid, which reacts with a base to form a water-soluble salt that can be extracted into an aqueous layer.

Experimental Protocol:

  • Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), or a dilute solution of a strong base, like sodium hydroxide (NaOH).[6][7][8][9][10]

  • Shake the funnel, venting frequently to release any pressure buildup (especially with bicarbonate).

  • Allow the layers to separate. The p-anisic acid will be deprotonated to sodium p-anisate and dissolve in the aqueous layer.

  • Separate the aqueous layer.

  • Repeat the extraction of the organic layer with the basic solution to ensure complete removal of the acid.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over an anhydrous salt, filter, and remove the solvent to yield the purified diol.

Issue 3: Unreacted p-Methoxystyrene and Other Non-Polar Impurities Remain

Symptom:

  • NMR or GC analysis shows the presence of the starting alkene.

  • The crude product may be an oil or a low-melting solid.

Cause:

  • Incomplete reaction due to insufficient reaction time, low temperature, or deactivated catalyst.

Solution 1: Purification by Column Chromatography

Column chromatography is effective for separating compounds with different polarities. The desired diol is significantly more polar than the starting alkene.

Experimental Protocol:

  • Prepare a silica gel or diol column. Diol columns can offer alternative selectivity for polar compounds.[11][12][13][14]

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Load the sample onto the column.

  • Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes.

  • The less polar p-methoxystyrene will elute first, followed by the more polar (p-methoxyphenyl)ethanediol.

  • Collect the fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent.

Solution 2: Purification by Recrystallization

If the crude product is a solid, recrystallization can be an effective purification method.

Experimental Protocol:

  • Select a suitable solvent or solvent pair in which the diol has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolve the crude product in the minimum amount of the hot solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.

  • Further cool the solution in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Dry the crystals thoroughly.

Quantitative Data Summary

While the exact yields and side product ratios can vary based on specific reaction conditions, the following table provides an illustrative overview based on typical outcomes for Sharpless asymmetric dihydroxylations.

CompoundTypical Yield/PresenceRationale
(p-methoxyphenyl)ethanediol70-95%The Sharpless dihydroxylation is generally a high-yielding reaction.
p-Anisaldehyde1-10%Can form from over-oxidation, but conditions are generally optimized to minimize this.
p-Anisic Acid< 2%Typically a minor byproduct, arising from the further oxidation of p-anisaldehyde.
Unreacted p-methoxystyrene0-15%Dependent on reaction completeness. Higher amounts may indicate issues with reagents or conditions.

Visualized Workflows and Relationships

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification p-methoxystyrene p-methoxystyrene Dihydroxylation Dihydroxylation p-methoxystyrene->Dihydroxylation OsO4 (cat.), Co-oxidant Crude Product Crude Product Dihydroxylation->Crude Product Purification_Steps Purification_Steps Crude Product->Purification_Steps Side_Products p-Anisaldehyde p-Anisic Acid Unreacted Alkene Side_Products->Purification_Steps Pure_Diol (p-methoxyphenyl)ethanediol Purification_Steps->Pure_Diol

Caption: Overall workflow for the synthesis and purification of (p-methoxyphenyl)ethanediol.

Side_Product_Formation Diol (p-methoxyphenyl)ethanediol Aldehyde p-Anisaldehyde Diol->Aldehyde Oxidative Cleavage Acid p-Anisic Acid Aldehyde->Acid Oxidation Purification_Logic Crude_Mixture Crude Product (Diol, Aldehyde, Acid, Alkene) in Organic Solvent Bisulfite_Wash Wash with aq. NaHSO3 Crude_Mixture->Bisulfite_Wash Base_Extraction Extract with aq. NaHCO3 Bisulfite_Wash->Base_Extraction Organic Layer Aldehyde_Adduct Aqueous Layer: Aldehyde-Bisulfite Adduct Bisulfite_Wash->Aldehyde_Adduct Removes Aldehyde Chromatography Column Chromatography or Recrystallization Base_Extraction->Chromatography Organic Layer Acid_Salt Aqueous Layer: Sodium p-Anisate Base_Extraction->Acid_Salt Removes Acid Pure_Product Pure (p-methoxyphenyl)ethanediol Chromatography->Pure_Product Alkene_Impurity Eluted/Removed Impurity: Unreacted Alkene Chromatography->Alkene_Impurity Removes Alkene

References

Optimization of reaction conditions for the dihydroxylation of p-methoxystyrene.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the dihydroxylation of p-methoxystyrene. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Which are the most common methods for the dihydroxylation of p-methoxystyrene?

A1: The most common and reliable methods for the syn-dihydroxylation of alkenes, including p-methoxystyrene, are the Sharpless Asymmetric Dihydroxylation and the Upjohn Dihydroxylation.[1][2][3][4] Both methods utilize osmium tetroxide (OsO₄) as a catalyst. The Sharpless method employs a chiral ligand to achieve high enantioselectivity, making it ideal for the synthesis of chiral diols.[2] The Upjohn method is a more general procedure for producing racemic or achiral diols.[3][4]

Q2: How does the electron-donating methoxy group on the styrene affect the dihydroxylation reaction?

A2: The para-methoxy group is an electron-donating group, which makes the double bond of p-methoxystyrene more electron-rich.[5] Since OsO₄ is an electrophilic reagent, it reacts faster with electron-rich alkenes.[1] Therefore, the dihydroxylation of p-methoxystyrene is generally expected to be faster than that of unsubstituted styrene. In Sharpless Asymmetric Dihydroxylation, substrates containing aryl groups, like p-methoxystyrene, tend to exhibit higher reactivity and selectivity.[6]

Q3: What are the typical co-oxidants used in catalytic dihydroxylation, and how do they work?

A3: Since osmium tetroxide is toxic and expensive, it is used in catalytic amounts. A co-oxidant is required to regenerate the Os(VIII) species from the Os(VI) intermediate formed during the reaction.[1][7] Common co-oxidants include:

  • N-methylmorpholine N-oxide (NMO): Used in the Upjohn dihydroxylation.[1][3][4]

  • Potassium ferricyanide (K₃[Fe(CN)₆]): Commonly used in the Sharpless Asymmetric Dihydroxylation, often as part of the commercially available AD-mix preparations.[2][6]

Q4: What is AD-mix, and how does it simplify the Sharpless Asymmetric Dihydroxylation?

A4: AD-mix is a pre-packaged mixture of reagents for the Sharpless Asymmetric Dihydroxylation, which is commercially available.[2] It simplifies the experimental setup as it contains the osmium catalyst (as K₂OsO₂(OH)₄), the chiral ligand ((DHQ)₂PHAL for AD-mix-α or (DHQD)₂PHAL for AD-mix-β), the co-oxidant (K₃[Fe(CN)₆]), and a base (K₂CO₃).[8] The choice between AD-mix-α and AD-mix-β determines the stereochemical outcome of the reaction.[2]

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Osmium tetroxide can be reduced over time. Use a fresh bottle or a newly opened ampule of OsO₄ solution. If using K₂OsO₂(OH)₄ from an AD-mix, ensure it has been stored properly in a cool, dry place.
Inefficient Co-oxidant NMO or K₃[Fe(CN)₆] can degrade. Use a fresh batch of the co-oxidant. For the Upjohn dihydroxylation, ensure the NMO is anhydrous if required by the specific protocol.
Low Reaction Temperature While many dihydroxylations are run at 0 °C or room temperature, some substrates may require higher temperatures to proceed at a reasonable rate. Monitor the reaction by TLC and consider gentle warming if the reaction is sluggish.
Poor Solubility of Reagents Ensure all components, especially the alkene, are adequately dissolved in the solvent system. For Sharpless dihydroxylation, the typical t-BuOH/water (1:1) mixture is designed to dissolve both organic and inorganic reagents.[2]
Over-oxidation of the Diol Stronger oxidizing conditions or prolonged reaction times can lead to cleavage of the diol, forming aldehydes or carboxylic acids.[1][9] Monitor the reaction closely and quench it as soon as the starting material is consumed.
Low Enantioselectivity (Sharpless Asymmetric Dihydroxylation)
Potential Cause Troubleshooting Steps
Incorrect AD-mix Double-check that the correct AD-mix (α or β) was used for the desired enantiomer.
"Second Cycle" Interference At low ligand concentrations, a non-selective "second cycle" can occur, lowering the enantiomeric excess (ee).[6] If you are not using the pre-packaged AD-mix, ensure the ligand-to-osmium ratio is optimal. Using a higher molar concentration of the ligand can suppress this side reaction.[1]
Reaction Temperature Too High Higher temperatures can sometimes decrease enantioselectivity. Running the reaction at a lower temperature (e.g., 0 °C) may improve the ee.
Substrate Concentration Too High High concentrations of the alkene can lead to a non-ligand-associated dihydroxylation pathway, reducing the enantioselectivity.[2] Maintain an appropriate dilution as specified in the protocol.

Data Presentation

Table 1: Representative Conditions for Sharpless Asymmetric Dihydroxylation of Styrenes
AlkeneAD-mixSolventTemp (°C)Time (h)Yield (%)ee (%)
StyreneAD-mix-βt-BuOH/H₂O (1:1)0189497
trans-β-MethylstyreneAD-mix-βt-BuOH/H₂O (1:1)069899
cis-β-MethylstyreneAD-mix-βt-BuOH/H₂O (1:1)0247531

Note: Data for unsubstituted and methyl-substituted styrenes are presented as representative examples. Due to the electron-rich nature of p-methoxystyrene, high yields and enantioselectivities are generally expected under similar conditions.

Table 2: Representative Conditions for Upjohn Dihydroxylation
AlkeneOsO₄ (mol%)Co-oxidantSolventTemp (°C)Time (h)Yield (%)
Cyclohexene0.2NMOAcetone/H₂O (10:1)251890
Styrene1NMOAcetone/H₂O/t-BuOH252485

Note: These are general conditions. The optimal catalyst loading and reaction time may vary for p-methoxystyrene.[1]

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of p-Methoxystyrene
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Alkene: Add p-methoxystyrene (1 mmol) to the stirred mixture.

  • Reaction: Stir the reaction vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and allowing the mixture to warm to room temperature while stirring for 1 hour.

  • Extraction: Add ethyl acetate to the mixture and stir for 30 minutes. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Work-up: Combine the organic layers, wash with 1 M NaOH, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired diol.

Protocol 2: Upjohn Dihydroxylation of p-Methoxystyrene
  • Reaction Setup: In a round-bottom flask, dissolve p-methoxystyrene (1 mmol) and N-methylmorpholine N-oxide (NMO, 1.2 equivalents) in a mixture of acetone and water (e.g., 10:1, 11 mL).

  • Addition of Catalyst: To the stirred solution, add a catalytic amount of osmium tetroxide (e.g., 1-2 mol% in a 2.5 wt% solution in tert-butanol).

  • Reaction: Stir the reaction at room temperature. Monitor the reaction by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

  • Extraction: Extract the mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Work-up: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude diol by flash chromatography.

Visualizations

Sharpless_AD_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve AD-mix in t-BuOH/H₂O (1:1) B Cool to 0 °C A->B C Add p-methoxystyrene B->C D Stir at 0 °C (Monitor by TLC) C->D E Quench with Na₂SO₃ D->E F Extract with Ethyl Acetate E->F G Wash, Dry, Concentrate F->G H Purify by Chromatography G->H

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

Troubleshooting_Low_Yield Start Low or No Yield Q1 Is the catalyst active? Start->Q1 A1_Yes Yes Q1->A1_Yes Check A1_No No (Use fresh OsO₄) Q1->A1_No Action Q2 Is the co-oxidant fresh? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes Check A2_No No (Use fresh co-oxidant) Q2->A2_No Action Q3 Is the reaction temperature optimal? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes Check A3_No No (Adjust temperature) Q3->A3_No Action Q4 Is over-oxidation occurring? A3_Yes->Q4 A4_Yes Yes (Reduce reaction time) Q4->A4_Yes Action A4_No No (Check solubility) Q4->A4_No Check

Caption: Troubleshooting guide for low reaction yield.

References

Preventing the degradation of (p-methoxyphenyl)ethanediol during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of (p-methoxyphenyl)ethanediol during storage.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've observed a change in the color and purity of my (p-methoxyphenyl)ethanediol sample over time. What could be the cause?

A: The degradation of (p-methoxyphenyl)ethanediol can be initiated by several factors, leading to the formation of impurities and a change in appearance. The most common causes are:

  • Oxidation: The 1,2-diol functional group is susceptible to oxidative cleavage, which can break the carbon-carbon bond between the two alcohol groups, forming carbonyl compounds. The benzylic position is also prone to oxidation.

  • Exposure to Light (Photodegradation): Aromatic compounds, especially those with electron-donating groups like the methoxy group, can be sensitive to light, particularly UV radiation. This can lead to the formation of radical species and subsequent degradation.[1][2]

  • Presence of Acidic or Basic Impurities: The methoxy ether linkage can be susceptible to cleavage under strong acidic conditions.[3][4][5]

  • Exposure to Air (Oxygen): The presence of oxygen can facilitate oxidative degradation pathways.

Q2: What are the ideal storage conditions for (p-methoxyphenyl)ethanediol to minimize degradation?

A: To ensure the long-term stability of (p-methoxyphenyl)ethanediol, we recommend the following storage conditions based on general chemical safety and stability principles:

  • Temperature: Store in a cool location.[6] For long-term storage, refrigeration (2-8 °C) is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[7]

  • Light: Protect from light by using an amber or opaque container.[7]

  • Container: Use a tightly sealed container to prevent exposure to moisture and air.[6][7][8]

  • Purity: Ensure the storage container is free of acidic or basic residues.

Q3: My application is sensitive to trace impurities. How can I assess the stability of my (p-methoxyphenyl)ethanediol sample?

A: A stability study is recommended to determine the shelf-life of your compound under your specific storage conditions. This typically involves:

  • Initial Analysis: Characterize the fresh sample for purity (e.g., using HPLC, GC-MS) and appearance.

  • Storage: Store aliquots of the sample under controlled conditions (e.g., recommended storage and accelerated conditions).

  • Time-Point Analysis: Periodically test the aliquots for any changes in purity, appearance, or the formation of degradation products.

An accelerated stability study can provide a faster indication of potential degradation issues.[6][7][8][9][10]

Q4: I suspect my sample has degraded. What are the likely degradation products?

A: Based on the chemical structure of (p-methoxyphenyl)ethanediol, the following degradation products are plausible:

  • Oxidative Cleavage Products: p-Anisaldehyde and formaldehyde resulting from the cleavage of the diol.

  • Oxidation of the Secondary Alcohol: Formation of a ketone at the benzylic position.

  • Ether Cleavage Product: 4-(1,2-dihydroxyethyl)phenol, resulting from the cleavage of the methoxy group.

The exact degradation profile will depend on the specific conditions that led to the degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Yellowing of the sample Photodegradation or oxidation.Store the compound in an amber vial, under an inert atmosphere, and in a cool, dark place.
Decrease in purity over time (as measured by HPLC/GC) Chemical degradation (oxidation, hydrolysis).Review storage conditions. Ensure the container is tightly sealed and stored at the recommended temperature. Consider aliquoting the sample to minimize repeated opening and closing of the main container.
Unexpected peaks in analytical chromatogram Formation of degradation products.Attempt to identify the degradation products to understand the degradation pathway. This will help in optimizing storage conditions. Consider implementing an accelerated stability study.
Inconsistent experimental results Degradation of the starting material.Use a freshly opened or recently purified sample. Perform a purity check before use.

Quantitative Data: Accelerated Stability Testing Conditions

Accelerated stability studies can help predict the long-term stability of a compound.[8][9][10] The following table summarizes typical conditions used for pharmaceuticals, which can be adapted for (p-methoxyphenyl)ethanediol.

Parameter Condition Purpose
Temperature 40°C ± 2°CTo accelerate the rate of chemical degradation.[6]
Relative Humidity 75% RH ± 5% RHTo assess the impact of moisture on stability.[6]
Duration 6 monthsTo provide an indication of long-term stability.[9]
Testing Frequency 0, 3, and 6 monthsTo monitor the degradation profile over time.[9]

Experimental Protocols

Protocol 1: Accelerated Stability Study of (p-methoxyphenyl)ethanediol

Objective: To evaluate the stability of (p-methoxyphenyl)ethanediol under accelerated conditions to predict its shelf-life.

Materials:

  • (p-methoxyphenyl)ethanediol sample

  • Climate chamber capable of maintaining 40°C / 75% RH

  • Amber glass vials with inert caps

  • HPLC or GC-MS system for purity analysis

  • Reference standard of (p-methoxyphenyl)ethanediol

Methodology:

  • Initial Analysis (Time 0):

    • Record the physical appearance of the (p-methoxyphenyl)ethanediol sample.

    • Determine the initial purity of the sample using a validated HPLC or GC-MS method. This will serve as the baseline.

  • Sample Preparation and Storage:

    • Place a sufficient amount of the sample into multiple amber glass vials.

    • Seal the vials tightly.

    • Place the vials in a climate chamber set to 40°C and 75% relative humidity.

  • Time-Point Testing:

    • At the 3-month and 6-month time points, remove one vial from the chamber.

    • Allow the vial to equilibrate to room temperature.

    • Record the physical appearance of the sample.

    • Analyze the sample for purity using the same analytical method as in the initial analysis.

  • Data Analysis:

    • Compare the purity at each time point to the initial purity.

    • Calculate the percentage of degradation.

    • Identify and quantify any significant degradation products if possible.

Visualizations

DegradationPathways cluster_main (p-methoxyphenyl)ethanediol cluster_degradation Degradation Pathways cluster_products Potential Degradation Products main (p-methoxyphenyl)ethanediol oxidation Oxidation main->oxidation O2, Light, Heat photodegradation Photodegradation main->photodegradation UV/Vis Light acid_hydrolysis Acid-Catalyzed Hydrolysis main->acid_hydrolysis H+ prod1 p-Anisaldehyde + Formaldehyde oxidation->prod1 prod2 Benzylic Ketone oxidation->prod2 prod3 Radical Intermediates photodegradation->prod3 prod4 4-(1,2-dihydroxyethyl)phenol acid_hydrolysis->prod4

Caption: Potential degradation pathways of (p-methoxyphenyl)ethanediol.

ExperimentalWorkflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Time-Point Testing cluster_analysis Data Analysis & Conclusion start Obtain fresh sample of (p-methoxyphenyl)ethanediol initial_analysis Initial Analysis (T=0) - Purity (HPLC/GC) - Appearance start->initial_analysis storage_conditions Store aliquots under: 1. Recommended Conditions (Cool, Dark, Inert Atm.) 2. Accelerated Conditions (40°C / 75% RH) initial_analysis->storage_conditions tp1 Time-Point 1 (e.g., 3 months) storage_conditions->tp1 tp2 Time-Point 2 (e.g., 6 months) storage_conditions->tp2 analysis Analyze Samples: - Purity (HPLC/GC) - Appearance - Degradation Products tp1->analysis tp2->analysis data_analysis Compare results to T=0 analysis->data_analysis conclusion Determine shelf-life and optimal storage conditions data_analysis->conclusion

Caption: Workflow for a stability study of (p-methoxyphenyl)ethanediol.

References

Technical Support Center: Analysis of Commercial 1,2-Ethanediol, (p-methoxyphenyl)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial 1,2-ethanediol, (p-methoxyphenyl)-. The focus is on the identification and characterization of potential impurities.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in commercial 1,2-ethanediol, (p-methoxyphenyl)-?

A1: Based on common synthetic routes such as the dihydroxylation of 4-vinylanisole, potential impurities can be categorized as follows:

  • Starting Material: Residual 4-vinylanisole.

  • Intermediates: Incomplete reaction may leave behind intermediates specific to the synthetic process used.

  • Side-Reaction Products: Over-oxidation of the diol can lead to the formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid. Side reactions during dihydroxylation can also generate other byproducts.[1][2]

  • Reagent-Related Impurities: If the Sharpless asymmetric dihydroxylation method is used, residual chiral ligands (e.g., derivatives of dihydroquinine or dihydroquinidine) and co-oxidants may be present.[3][4][5]

  • Solvent-Related Impurities: Residual solvents used during synthesis and purification.

Q2: Which analytical techniques are most suitable for identifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile impurities. A diol column can be particularly effective for separating polar compounds like diols and related substances.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying volatile and semi-volatile impurities. Derivatization, such as silylation, is often necessary to increase the volatility of the diol and its polar impurities.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of unknown impurities once they are isolated or present in sufficient concentration.[11][12][13]

Q3: Why is derivatization necessary for the GC-MS analysis of 1,2-ethanediol, (p-methoxyphenyl)-?

A3: The two hydroxyl (-OH) groups in 1,2-ethanediol, (p-methoxyphenyl)- make the molecule polar and non-volatile.[10] For GC analysis, which requires compounds to be volatile, these polar groups must be chemically modified. Silylation, which replaces the acidic protons of the hydroxyl groups with trimethylsilyl (TMS) groups, is a common derivatization technique that increases the volatility and thermal stability of the analyte, allowing it to be analyzed by GC-MS.[8][9][14]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor peak shape (tailing) in GC-MS analysis. Incomplete derivatization or interaction of polar analytes with the GC column.Optimize the derivatization reaction conditions (temperature, time, reagent excess). Use a GC column specifically designed for the analysis of polar compounds.[10]
Co-elution of peaks in HPLC analysis. The mobile phase composition is not optimal for separating all compounds.Modify the mobile phase gradient, solvent composition, or pH. Consider using a different column chemistry, such as a C18 or a Diol column, for alternative selectivity.[6][15][16]
Low sensitivity for certain impurities. The detector is not suitable for the analyte, or the concentration is below the detection limit.For HPLC, use a more sensitive detector like a mass spectrometer (LC-MS) or a fluorescence detector if the impurity is fluorescent. For GC-MS, operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity for target impurities.
Identification of an unknown peak. The impurity is not in standard libraries or is a novel compound.Isolate the impurity using preparative HPLC and perform structural elucidation using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[11]

Quantitative Data Summary

The following table summarizes typical parameters for the analytical techniques used in the characterization of 1,2-ethanediol, (p-methoxyphenyl)- and related compounds.

Technique Parameter Typical Value/Range Reference
HPLC ColumnDiol or C18, 4.6 mm x 250 mm, 5 µm[6]
Mobile PhaseIsocratic or gradient elution with acetonitrile/water or n-heptane/1,4-dioxane[16]
Flow Rate1.0 mL/min[16]
DetectionUV at 254 nm or Mass Spectrometry
GC-MS (after silylation) ColumnNon-polar (e.g., DB-5ms) or mid-polar (e.g., DB-17ms), 30 m x 0.25 mm, 0.25 µm[10]
Carrier GasHelium
Temperature ProgramStart at a low temperature (e.g., 70°C) and ramp to a high temperature (e.g., 300°C)
IonizationElectron Ionization (EI) at 70 eV

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Impurities
  • Standard and Sample Preparation:

    • Prepare a stock solution of the 1,2-ethanediol, (p-methoxyphenyl)- reference standard in methanol at a concentration of 1 mg/mL.

    • Accurately weigh and dissolve the commercial sample in methanol to the same concentration.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Chromatographic Conditions:

    • Column: Diol stationary phase, 4.6 mm x 250 mm, 5 µm particle size.[6]

    • Mobile Phase: A gradient of n-heptane (A) and 1,4-dioxane (B). Start with 5% B and increase to 50% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standards and the sample.

    • Identify and quantify impurities based on their retention times and peak areas relative to the calibration curve.

Protocol 2: GC-MS Analysis of Volatile Impurities (with Silylation)
  • Silylation Derivatization:

    • Accurately weigh approximately 1 mg of the commercial sample into a vial.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 70 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-650.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities using an internal standard or by relative peak area percentage.

Visualizations

impurity_identification_workflow start Commercial 1,2-ethanediol, (p-methoxyphenyl)- Sample hplc HPLC Analysis (Diol or C18 column) start->hplc Non-volatile impurities gcms GC-MS Analysis (after Silylation) start->gcms Volatile impurities nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structural confirmation data_analysis Data Analysis and Impurity Identification hplc->data_analysis gcms->data_analysis nmr->data_analysis report Final Impurity Profile Report data_analysis->report

References

Managing reaction exotherms in the large-scale synthesis of 1,2-ETHANEDIOL, (P-METHOXYPHENYL)-.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1,2-ethanediol, (p-methoxyphenyl)-. The primary focus is on managing reaction exotherms and ensuring process safety.

Troubleshooting Guides

Issue: Uncontrolled Exotherm During Dihydroxylation

Question: We are experiencing a rapid and difficult-to-control temperature increase during the large-scale dihydroxylation of 4-methoxystyrene using osmium tetroxide as a catalyst. What are the potential causes and how can we mitigate this?

Answer:

An uncontrolled exotherm during the dihydroxylation of 4-methoxystyrene is a critical safety concern. The reaction to form 1,2-ethanediol, (p-methoxyphenyl)- is inherently exothermic. Several factors can contribute to a runaway reaction on a large scale.

Potential Causes:

  • Rapid Reagent Addition: Adding the oxidant (e.g., N-methylmorpholine N-oxide (NMO) or potassium ferricyanide) or the substrate too quickly can lead to a rapid accumulation of unreacted reagents, followed by a sudden, highly exothermic reaction.

  • Inadequate Cooling: The reactor's cooling system may be insufficient for the scale of the reaction. The heat generated by the reaction exceeds the heat removal capacity.

  • Poor Agitation: Insufficient mixing can lead to localized "hot spots" where the reaction rate is significantly higher, potentially initiating a thermal runaway.

  • Incorrect Reagent Concentration: Using overly concentrated reagents can increase the reaction rate and the heat generated per unit volume.

  • Catalyst Activity: The activity of the osmium tetroxide catalyst can be influenced by impurities or the presence of co-catalysts, potentially leading to an unexpectedly fast reaction.

Mitigation Strategies:

  • Controlled Reagent Addition: Implement a slow, controlled addition of the limiting reagent (typically the oxidant or substrate) using a calibrated pump. This ensures that the heat generated can be effectively managed by the cooling system.

  • Calorimetric Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise. This data is crucial for designing a safe and robust process.

  • Ensure Adequate Cooling Capacity: Verify that the reactor's cooling system is appropriately sized for the heat output of the reaction at the intended scale. Consider using a more efficient cooling fluid or a reactor with a larger heat exchange surface area.

  • Optimize Agitation: Ensure efficient and consistent mixing throughout the reaction vessel to maintain a uniform temperature and prevent the formation of localized hot spots.

  • Dilution: Conducting the reaction in a more dilute solution can help to moderate the temperature increase by increasing the thermal mass of the system.

  • Real-time Monitoring: Employ in-situ monitoring techniques, such as infrared (IR) spectroscopy, to track the consumption of reactants and the formation of products in real-time. This can provide an early warning of any deviation from the expected reaction profile.

Issue: Reaction Fails to Initiate or Proceeds Sluggishly

Question: Our large-scale dihydroxylation of 4-methoxystyrene is not starting, or the conversion is very low after an extended period. What are the common causes for poor initiation or slow reaction rates?

Answer:

Several factors can inhibit the dihydroxylation reaction, leading to poor initiation or sluggish conversion.

Potential Causes:

  • Catalyst Deactivation: The osmium tetroxide catalyst can be deactivated by impurities in the starting materials or solvent.

  • Incorrect pH: The Sharpless dihydroxylation is sensitive to pH, with the reaction proceeding more rapidly under slightly basic conditions.[1]

  • Low Temperature: While necessary for exotherm control, excessively low temperatures can significantly slow down the reaction rate.

  • Poor Ligand Quality: In asymmetric dihydroxylation, the chiral ligand's purity and integrity are critical for both enantioselectivity and reaction rate.

  • Presence of Water (in excess or absence): The amount of water in the reaction medium can significantly influence the reaction rate and catalyst turnover.

Troubleshooting Steps:

  • Purity of Reagents: Ensure all starting materials (4-methoxystyrene, oxidant, solvent, and ligand) are of high purity and free from contaminants that could poison the catalyst.

  • pH Adjustment: Buffer the reaction mixture to maintain a stable, slightly basic pH throughout the process.[1]

  • Temperature Optimization: Gradually increase the reaction temperature while carefully monitoring for any signs of an exotherm. A balance must be struck between an acceptable reaction rate and safe operating conditions.

  • Ligand Verification: Verify the quality and enantiomeric purity of the chiral ligand.

  • Solvent System: Ensure the appropriate solvent system (e.g., t-butanol/water) is used and that the water content is optimized for the specific reaction scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with the large-scale synthesis of 1,2-ethanediol, (p-methoxyphenyl)- via dihydroxylation?

A1: The primary hazards are:

  • Thermal Runaway: The dihydroxylation reaction is exothermic and can lead to a dangerous increase in temperature and pressure if not properly controlled.

  • Toxicity of Osmium Tetroxide: Osmium tetroxide is highly toxic, volatile, and can cause severe respiratory and eye damage.[2][3] It must be handled with extreme caution using appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably within a contained system.[4]

  • Handling of Oxidants: The oxidants used in the reaction (e.g., NMO, potassium ferricyanide) can be hazardous and should be handled according to their specific safety data sheets (SDS).

Q2: Are there safer alternatives to using free osmium tetroxide for large-scale production?

A2: Yes, microencapsulated osmium tetroxide (e.g., Os EnCat™) is a safer alternative for large-scale operations.[5] The encapsulation reduces the volatility and toxicity of the catalyst, making it easier to handle and remove from the reaction mixture via simple filtration.[5] However, reactions with encapsulated catalysts may be slower, often requiring elevated temperatures to achieve good conversion rates.[5]

Q3: How can we effectively monitor the progress of the dihydroxylation reaction on a large scale?

A3: On a large scale, direct sampling for analysis can be challenging and may not provide real-time data. Process Analytical Technology (PAT) is highly recommended. In-situ monitoring techniques such as Fourier Transform Infrared (FTIR) or Near-Infrared (NIR) spectroscopy can provide real-time information on the concentration of reactants and products, allowing for better control of the reaction and early detection of deviations.

Q4: What is the best way to quench the reaction and work up the product on a large scale?

A4: Quenching should be done carefully to avoid any secondary exotherms. A common method is the addition of a reducing agent like sodium sulfite or sodium bisulfite to reduce any remaining oxidant and the osmate ester intermediate. The work-up procedure will depend on the specific solvent system and the desired purity of the final product. It typically involves phase separation, extraction, and purification steps like crystallization or chromatography.

Data Presentation

Table 1: Key Process Parameters for Large-Scale Dihydroxylation of 4-Methoxystyrene

ParameterRecommended Range/ValueRationale & Considerations
Substrate Concentration 0.1 - 0.5 MHigher concentrations increase throughput but also increase the potential exotherm.
Catalyst Loading (OsO₄) 0.01 - 0.1 mol%Lowering catalyst loading is desirable for cost and safety but may impact reaction time.
Oxidant NMO, K₃[Fe(CN)₆]Choice depends on cost, availability, and waste disposal considerations.
Ligand (for asymmetric) (DHQ)₂PHAL, (DHQD)₂PHALSelection depends on the desired enantiomer of the product.
Solvent System t-BuOH / H₂O (1:1)A common and effective solvent system for Sharpless dihydroxylation.
Reaction Temperature 0 - 25 °CLower temperatures are preferred for exotherm control. Optimization is required.
pH 9 - 11 (buffered)Slightly basic conditions accelerate the reaction rate.[1]
Agitation Speed To be determined by scaleMust ensure good mixing and heat transfer without causing excessive shear.

Table 2: Exotherm Control Strategies and Their Impact

StrategyDescriptionAdvantagesDisadvantages
Slow Reagent Addition Controlled feed of the limiting reagent.Excellent for managing heat generation.May increase overall batch time.
Increased Dilution Lowering the concentration of reactants.Increases thermal mass, moderating temperature rise.Reduces reactor throughput, increases solvent waste.
Enhanced Cooling Using a more powerful cooling system.Directly addresses the removal of heat.May require significant capital investment.
Semi-batch Operation Adding one reactant incrementally to the other.Allows for better temperature control.Requires precise control of addition rates.

Experimental Protocols

Representative Protocol for Large-Scale Sharpless Asymmetric Dihydroxylation of 4-Methoxystyrene

Disclaimer: This is a representative protocol and must be adapted and optimized for specific equipment and safety protocols at your facility. A thorough risk assessment must be conducted before proceeding.

Materials:

  • 4-Methoxystyrene

  • AD-mix-β (or a mixture of K₂OsO₂(OH)₄, (DHQ)₂PHAL, K₃Fe(CN)₆, and K₂CO₃)

  • tert-Butanol

  • Water

  • Sodium sulfite (for quenching)

  • Ethyl acetate (for extraction)

  • Brine

Equipment:

  • Jacketed glass reactor with temperature control unit, overhead stirrer, and condenser.

  • Addition funnel or pump for controlled addition.

  • Inert atmosphere (Nitrogen or Argon).

  • Appropriate PPE (gloves, safety glasses, lab coat, respirator for handling osmium tetroxide).

Procedure:

  • Reactor Setup: Set up the reactor under an inert atmosphere. Ensure the cooling system is operational and set to the desired initial temperature (e.g., 0 °C).

  • Charge Reagents: To the reactor, add a mixture of tert-butanol and water (1:1 v/v). Add the AD-mix-β and stir until dissolved.

  • Substrate Addition: Slowly add the 4-methoxystyrene to the reaction mixture via an addition funnel or pump over a period of 2-4 hours, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or in-situ IR. The reaction is typically complete within 12-24 hours.

  • Quenching: Once the reaction is complete, slowly add a solution of sodium sulfite in water to the reactor. A slight exotherm may be observed during the quench.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Add ethyl acetate and stir.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 1,2-ethanediol, (p-methoxyphenyl)- by recrystallization or column chromatography.

Mandatory Visualizations

Reaction_Pathway 4-Methoxystyrene 4-Methoxystyrene Intermediate Osmate Ester Intermediate 4-Methoxystyrene->Intermediate [3+2] Cycloaddition OsO4_Ligand [OsO4] + Chiral Ligand OsO4_Ligand->Intermediate Reduced_Oxidant Reduced Oxidant Product 1,2-Ethanediol, (p-methoxyphenyl)- Intermediate->Product Hydrolysis Hydrolysis Hydrolysis Oxidant Oxidant (e.g., NMO) Oxidant->OsO4_Ligand Regeneration Troubleshooting_Workflow Start Uncontrolled Exotherm Detected Stop_Addition Immediately Stop Reagent Addition Start->Stop_Addition Max_Cooling Apply Maximum Cooling Start->Max_Cooling Check_Agitation Verify Agitation Start->Check_Agitation Investigate_Cause Investigate Root Cause (Post-Mortem) Stop_Addition->Investigate_Cause Emergency_Quench Prepare for Emergency Quench Max_Cooling->Emergency_Quench Check_Agitation->Emergency_Quench Emergency_Quench->Investigate_Cause If activated Review_Calorimetry Review Calorimetry Data Investigate_Cause->Review_Calorimetry Modify_Protocol Modify Protocol Review_Calorimetry->Modify_Protocol Catalyst_Selection Start Catalyst Selection for Large-Scale Dihydroxylation Toxicity_Concern High Concern for OsO4 Toxicity/Volatility? Start->Toxicity_Concern Encapsulated Use Encapsulated OsO4 (e.g., Os EnCat™) Toxicity_Concern->Encapsulated Yes Free_OsO4 Use Free OsO4 with Strict Engineering Controls Toxicity_Concern->Free_OsO4 No Optimize_Temp Optimize for Higher Reaction Temperature Encapsulated->Optimize_Temp Strict_Handling Implement Closed System and Scrubber Free_OsO4->Strict_Handling

References

Technical Support Center: Analytical Method Development for Resolving Isomers of (p-Methoxyphenyl)ethanediol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions for the analytical method development required to resolve the isomers of (p-methoxyphenyl)ethanediol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the isomers of (p-methoxyphenyl)ethanediol?

(p-Methoxyphenyl)ethanediol is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Enantiomers possess identical physical and chemical properties in an achiral environment, which makes their separation impossible with standard chromatographic techniques like conventional reversed-phase HPLC. The primary challenge is to create a chiral environment where the two enantiomers interact differently, allowing for their resolution. This is typically achieved using a chiral stationary phase (CSP).[1][2]

Q2: Which analytical technique is the most suitable: HPLC, SFC, or GC?

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and versatile technique for enantiomeric separations.[1] Polysaccharide-based CSPs in HPLC are highly effective for a broad range of chiral compounds.

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster separations and reduced consumption of organic solvents.[3] It uses supercritical CO2 as the primary mobile phase with a small amount of an organic modifier, which can lead to different selectivity compared to HPLC.[3]

  • Gas Chromatography (GC): While GC can be used for chiral separations, it is generally better suited for volatile and thermally stable compounds. (p-Methoxyphenyl)ethanediol, being a diol, has relatively low volatility and may require derivatization to improve its chromatographic properties, which adds complexity to the sample preparation process.

For (p-methoxyphenyl)ethanediol, Chiral HPLC and Chiral SFC are the recommended starting points due to the compound's polarity and thermal sensitivity.

Q3: What type of column is most effective for this separation?

Polysaccharide-based chiral stationary phases are highly successful for resolving a wide variety of chiral compounds and are the recommended choice.[4] These columns consist of a chiral selector, such as a derivatized cellulose or amylose polymer, coated or immobilized on a silica support.

Recommended Screening Columns:

  • Amylose-based: CHIRALPAK® IA, CHIRALPAK® AD-H

  • Cellulose-based: CHIRALCEL® OD-H, CHIRALCEL® OJ-H

Screening a small set of these columns with different mobile phases is the most efficient way to find a suitable separation method.[5][6]

Q4: How do I choose the right mobile phase for a chiral separation?

The choice of mobile phase is critical and depends on the column and the desired chromatographic mode.

  • Normal Phase (NP): This is the most common mode for polysaccharide CSPs. Typical mobile phases are mixtures of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol (EtOH).

  • Polar Organic (PO) Mode: This mode uses 100% polar organic solvents, such as methanol, ethanol, or acetonitrile. It is beneficial for compounds that have poor solubility in normal phase solvents.[7]

  • Reversed-Phase (RP) Mode: While less common for traditional coated polysaccharide columns, immobilized CSPs can be used with reversed-phase eluents (e.g., water/acetonitrile or water/methanol). This can offer a different selectivity profile.

  • SFC Mode: The mobile phase consists of supercritical CO2 with an alcohol modifier (e.g., methanol, ethanol).[3][8][9][10]

Q5: My chromatogram shows split peaks. What is the likely cause?

Peak splitting in chiral chromatography can arise from several factors:

  • Column Contamination or Damage: The column inlet frit may be partially blocked, or the stationary phase at the head of the column could be compromised. Reversing the column and flushing it may help.[11]

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.

  • Co-elution: The split peak may not be an artifact but two closely eluting isomers or an impurity.

  • "Memory Effect": On coated polysaccharide columns, certain additives can become adsorbed and alter selectivity over time.[2][11] A new column may perform differently until it is conditioned.

Experimental Workflow & Protocols

The development of a robust analytical method for resolving isomers typically follows a systematic screening and optimization workflow.

G Figure 1. Analytical Method Development Workflow cluster_dev Method Development cluster_val Method Finalization A Sample Preparation (p-methoxyphenyl)ethanediol racemate in mobile phase B Primary Screening (Multiple CSPs & Mobile Phases) A->B C Identify 'Hit' (Baseline separation or partial resolution) B->C C->B No Separation D Method Optimization (Adjust mobile phase, temperature, flow rate) C->D Promising Result E Method Validation (ICH Guidelines) D->E F Routine Analysis E->F G Figure 2. Troubleshooting Decision Tree cluster_res Resolution Issues cluster_shape Peak Shape & Retention Issues Start Chromatographic Problem Identified NoSep No Separation (α = 1) Start->NoSep PoorRes Poor Resolution (Rs < 1.5) Start->PoorRes BadShape Poor Peak Shape (Tailing/Splitting) Start->BadShape BadRT Poor Retention (Too Fast/Slow) Start->BadRT Sol_NoSep 1. Try different CSP. 2. Change mobile phase mode (NP, PO, RP, SFC). 3. Try different alcohol modifier (IPA vs EtOH). NoSep->Sol_NoSep Action Sol_PoorRes 1. Decrease % alcohol in mobile phase. 2. Lower column temperature. 3. Reduce flow rate. PoorRes->Sol_PoorRes Action Sol_BadShape 1. Dissolve sample in mobile phase. 2. Check for column contamination/void. 3. Consider mobile phase additives (e.g., 0.1% TFA or DEA if impurities are acidic/basic). BadShape->Sol_BadShape Action Sol_BadRT To Increase RT: - Decrease % alcohol modifier. To Decrease RT: - Increase % alcohol modifier. BadRT->Sol_BadRT Action

References

Validation & Comparative

Spectroscopic comparison of ortho-, meta-, and para-methoxyphenyl ethanediol isomers.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the subtle structural nuances of isomeric compounds is paramount. This guide provides a detailed spectroscopic comparison of ortho-, meta-, and para-methoxyphenyl ethanediol, offering a clear differentiation based on nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The presented data, a combination of experimentally obtained and predicted values, is supported by detailed experimental protocols for each analytical technique.

The ortho-, meta-, and para-methoxyphenyl ethanediol isomers, while sharing the same molecular formula and weight, exhibit distinct physical and chemical properties due to the varied position of the methoxy group on the phenyl ring. These differences are reflected in their spectroscopic signatures, providing a reliable means of identification and characterization.

Comparative Spectroscopic Data

¹H NMR Spectroscopy Data (Predicted, in ppm)
Proton ortho-Isomer meta-Isomer para-Isomer
-OCH₃~3.85 (s)~3.80 (s)~3.78 (s)
Aromatic-H~6.85-7.30 (m)~6.75-7.25 (m)~6.88 (d), 7.25 (d)
-CH(OH)-~4.90 (dd)~4.80 (dd)~4.75 (dd)
-CH₂(OH)~3.60-3.75 (m)~3.60-3.75 (m)~3.55-3.70 (m)
-OHVariableVariableVariable
¹³C NMR Spectroscopy Data (Predicted, in ppm)
Carbon ortho-Isomer meta-Isomer para-Isomer
-OCH₃~55.8~55.2~55.3
Aromatic C-OCH₃~156.5~159.8~159.0
Aromatic C-H~110.5, 121.0, 127.0, 128.5~112.0, 114.0, 119.0, 129.5~114.0, 128.0
Aromatic C-C(diol)~130.0~142.0~133.0
-CH(OH)-~74.0~75.0~75.5
-CH₂(OH)~65.0~65.5~66.0
IR Spectroscopy Data (in cm⁻¹)
Vibrational Mode ortho-Isomer (Predicted) meta-Isomer (Predicted) para-Isomer (Experimental/Predicted)
O-H Stretch (alcohol)3200-3600 (broad)3200-3600 (broad)3200-3600 (broad)
C-H Stretch (aromatic)3000-31003000-31003000-3100
C-H Stretch (aliphatic)2850-30002850-30002850-3000
C=C Stretch (aromatic)1450-16001450-16001450-1600
C-O Stretch (ether)1230-1270 (asymmetric), 1020-1060 (symmetric)1230-1270 (asymmetric), 1020-1060 (symmetric)1245 (asymmetric), 1030 (symmetric)
C-O Stretch (alcohol)1000-12001000-12001000-1200
Mass Spectrometry Data
Isomer Molecular Ion (M⁺) Key Fragmentation Peaks (m/z)
ortho-Isomer 168137, 109, 91, 77
meta-Isomer 168137, 109, 91, 77
para-Isomer 168137, 109, 91, 77[1]

The mass spectra of the three isomers are expected to be very similar due to their identical molecular weight and the stability of the methoxybenzyl cation fragment (m/z 137). Differentiation based solely on mass spectrometry can be challenging without high-resolution instrumentation or tandem MS techniques.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used in this comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the methoxyphenyl ethanediol isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (Thin Film):

    • Dissolve a small amount of the sample in a volatile solvent (e.g., acetone, methanol).

    • Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

  • Data Acquisition:

    • Place the sample (ATR or salt plate) in the IR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Perform a background scan prior to the sample scan to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce characteristic fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS.

  • Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of the methoxyphenyl ethanediol isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Isomers Ortho, Meta, Para Isomers NMR NMR Spectroscopy (¹H and ¹³C) Isomers->NMR IR IR Spectroscopy Isomers->IR MS Mass Spectrometry Isomers->MS NMR_Data Chemical Shifts Coupling Patterns NMR->NMR_Data IR_Data Functional Group Vibrations IR->IR_Data MS_Data Molecular Ion Fragmentation MS->MS_Data Identification Isomer Identification NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: Workflow for the spectroscopic identification of methoxyphenyl ethanediol isomers.

References

Safety Operating Guide

Proper Disposal of 1,2-Ethanediol, (p-Methoxyphenyl)-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 1,2-Ethanediol, (p-Methoxyphenyl)- as a hazardous chemical. Do not dispose of this substance down the drain or in regular waste streams. All disposal procedures should be conducted in accordance with local, state, and federal regulations.

This document provides essential safety and logistical information for the proper disposal of 1,2-Ethanediol, (p-Methoxyphenyl)-, catering to researchers, scientists, and drug development professionals. The following procedural guidance is based on the chemical properties of this compound and general best practices for laboratory waste management.

Chemical and Physical Properties

A summary of the known quantitative data for 1,2-Ethanediol, (p-Methoxyphenyl)- is presented in the table below. This information is critical for understanding the substance's behavior and potential environmental fate.

PropertyValueSource
Molecular Formula C₉H₁₂O₃PubChem[1]
Molecular Weight 168.19 g/mol PubChem[1]
CAS Number 13603-63-9PubChem[1]
Appearance Solid (presumed based on analogs)General
XLogP3-AA (LogP) 0.4PubChem[1]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of 1,2-Ethanediol, (p-Methoxyphenyl)-. This procedure is based on guidelines for the disposal of glycol-based compounds, which are often prohibited from entering wastewater systems due to their environmental impact.[2][3]

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including:

    • Safety glasses with side shields or chemical splash goggles.

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat.

2. Waste Collection:

  • Collect waste 1,2-Ethanediol, (p-Methoxyphenyl)- in a dedicated, properly labeled, and sealed container.[2][4]

  • The container should be made of a compatible material (e.g., glass or polyethylene).

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]

3. Labeling:

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "1,2-Ethanediol, (p-Methoxyphenyl)-"

    • CAS Number: 13603-63-9

    • An indication of the hazards (e.g., "Irritant," "Handle with Care").

4. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from incompatible materials.

5. Final Disposal:

  • Arrange for the disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal company.[3][5]

  • Provide the disposal company with all available information about the chemical.

  • Improper disposal, such as pouring it down the drain, is illegal and can harm the environment.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 1,2-Ethanediol, (p-Methoxyphenyl)-.

G start Start: Have 1,2-Ethanediol, (p-Methoxyphenyl)- Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe improper Improper Disposal (e.g., Down the Drain) start->improper collect Collect in a Dedicated, Sealed Container ppe->collect label_waste Label Container Clearly: 'Hazardous Waste', Chemical Name, CAS# collect->label_waste store Store in Designated Hazardous Waste Area label_waste->store contact_ehs Contact Institutional EHS or Licensed Disposal Company store->contact_ehs disposal Arrange for Professional Disposal contact_ehs->disposal end End: Proper Disposal Complete disposal->end stop STOP! Environmental Hazard and Regulatory Violation improper->stop

Caption: Disposal workflow for 1,2-Ethanediol, (p-Methoxyphenyl)-.

Disclaimer: The information provided is for guidance purposes only. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations.

References

Personal protective equipment for handling 1,2-ETHANEDIOL, (P-METHOXYPHENYL)-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,2-Ethanediol, (p-Methoxyphenyl)-.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, 1,2-Ethanediol, (p-Methoxyphenyl)- should be treated as a substance that is potentially harmful if swallowed and may cause skin and eye irritation. A comprehensive PPE strategy is crucial to minimize exposure.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety Glasses with side shields or GogglesMust meet EN166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended when there is a splash hazard[1].
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and dispose of them properly after handling the chemical[1].
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned to cover as much skin as possible.
Respiratory Protection Not generally required with adequate ventilationIf dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes[1]. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1]. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide them with two glasses of water to drink. Never give anything by mouth to an unconscious person[2]. Seek immediate medical attention.

Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent accidents.

Operational Plan:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any potential dust or vapors.

  • Handling Practices: Avoid direct contact with the substance. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. Avoid the formation of dust and aerosols[1].

  • Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents[3].

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is necessary to ensure laboratory and environmental safety.

Spill Response:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use personal protective equipment. For solid spills, sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust[4]. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Chemical prep_setup->prep_weigh react_add Add to Reaction Vessel prep_weigh->react_add react_monitor Monitor Reaction react_add->react_monitor cleanup_quench Quench Reaction (if applicable) react_monitor->cleanup_quench cleanup_dispose_waste Dispose of Waste cleanup_quench->cleanup_dispose_waste cleanup_clean_glassware Clean Glassware cleanup_dispose_waste->cleanup_clean_glassware cleanup_remove_ppe Remove PPE cleanup_clean_glassware->cleanup_remove_ppe

Caption: Standard laboratory workflow for handling 1,2-Ethanediol, (p-Methoxyphenyl)-.

References

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Retrosynthesis Analysis

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Reactant of Route 1
1,2-ETHANEDIOL, (P-METHOXYPHENYL)-
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Reactant of Route 2
1,2-ETHANEDIOL, (P-METHOXYPHENYL)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.